Obtusalin

Catalog No.
S12878145
CAS No.
M.F
C30H50O2
M. Wt
442.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obtusalin

Product Name

Obtusalin

IUPAC Name

(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

InChI

InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1

InChI Key

HRQKASMTNHWIHD-FQCCYSHTSA-N

SMILES

Array

Canonical SMILES

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C

Obtusalin has been reported in Plumeria obtusa with data available.

Obtusalin natural source Elephantopus scaber

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of Elephantopus scaber

Elephantopus scaber contains diverse bioactive compounds. The table below summarizes the major chemical classes and specific constituents identified through various analytical methods like GC-MS and isolation studies [1] [2] [3].

Compound Class Specific Constituents Key Analytical Methods
Sesquiterpene Lactones Deoxyelephantopin, Isodeoxyelephantopin [1] [2] Isolation (SiO₂, ODS, Sephadex LH-20 CC), GC-MS [1] [2]
Triterpenes & Sterols Lupeol, Stigmasterol [1] [2] GC-MS, Factorial Design of Experiment [2]
Fatty Acids & Alkanes Hexadecanoic acid, n-Pentadecane, n-Hexadecane [3] [4] GC-MS, Hierarchical Cluster Analysis [3]
Phenolic Acids 5-O-Caffeoylquinic acid, Chlorogenic acid methyl ester [1] Isolation, Spectroscopy (NMR) [1]
Others Flavones, δ-Truxinate derivative [1] Isolation, Target Fishing software [1]

Pharmacological Activities & Mechanisms

Elephantopus scaber extracts and its isolated compounds demonstrate a range of biological activities. Key findings and experimental models are summarized below.

Pharmacological Activity Key Experimental Models / Findings Proposed Mechanisms of Action

| Anti-inflammatory & Anti-neuroinflammatory | LPS-induced BV-2 microglia cells [5] | • Inhibits p38 MAPK phosphorylation • Suppresses NF-κB nuclear translocation • Activates Nrf2/HO-1 antioxidant pathway [5] | | Anti-cancer / Anti-glioma | U87 & T98G malignant glioma cells; Orthotopic glioma mouse model [6] | • Induces S-phase cell cycle arrest • Inhibits angiogenesis (tube formation) • Suppresses invasion/metastasis (↓Vimentin, MMP-2/9; ↑E-cadherin) [6] | | Antioxidant | ABTS and DPPH radical scavenging assays [1] [7] | Direct free radical scavenging activity [1] [7] | | Antimicrobial | Disc diffusion method against S. aureus, E. coli, B. subtilis, P. aeruginosa, P. vulgaris [8] [7] | Not fully elucidated; mechanism predicted via target fishing (e.g., Glutamate racemase) [1] | | Antidiabetic | In vivo model; measured blood glucose reduction [7] | Blood glucose lowering effect, peak reduction of 39.0% at 135 min [7] | | Safety Profile | Acute oral toxicity in mice (OECD Guideline 425) [7] [5] | No mortality or adverse effects observed at 2000 mg/kg and 5000 mg/kg [7] [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key studies, here are detailed methodologies for two major assays.

Anti-neuroinflammatory Activity in BV-2 Microglia

This protocol outlines the assessment of anti-neuroinflammatory effects using LPS-induced BV-2 microglia cells [5].

  • Cell Culture & Treatment: Maintain BV-2 microglia cells in DMEM with 10% FBS. Pre-treat cells with the ethyl acetate fraction of E. scaber leaves (ESEAF) at varying concentrations for a set time (e.g., 1-2 hours).
  • Inflammation Induction: Stimulate inflammation by adding Lipopolysaccharide (LPS) to the culture medium.
  • Measurement of Inflammatory Mediators:
    • Nitric Oxide (NO): Quantify using the Griess reaction, measuring nitrite accumulation in the culture supernatant.
    • Pro-inflammatory Proteins (iNOS, COX-2) and Cytokines (TNF-α, IL-1β): Analyze using techniques like Western Blot and ELISA.
  • Mechanism Investigation:
    • Protein Translocation: Assess NF-κB nuclear translocation via Western Blot of nuclear and cytosolic fractions.
    • Kinase Activation: Measure phosphorylation of p38 MAPK by Western Blot.
    • Antioxidant Pathway: Evaluate activation of the Nrf2/HO-1 pathway using Western Blot and ROS scavenging assays (DPPH, SOD).

The workflow for this protocol is as follows:

G cluster_measure Measurement Techniques Start Start: BV-2 Microglia Cell Culture PreTreat Pre-treatment with ESEAF Extract Start->PreTreat Induce Induce Inflammation with LPS PreTreat->Induce Measure Measure Inflammatory Mediators Induce->Measure Analyze Analyze Signaling Pathways Measure->Analyze Lab1 Griess Assay (NO) Measure->Lab1 Lab2 Western Blot (iNOS, COX-2) Measure->Lab2 Lab3 ELISA (TNF-α, IL-1β) Measure->Lab3

Experimental workflow for evaluating anti-neuroinflammatory activity in BV-2 microglia cells.

Cytotoxicity Assay (MTT) on HepG2 Cells

This method details the evaluation of cytotoxicity for isolated compounds, as performed on HepG2 liver cancer cells [1].

  • Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to form a confluent monolayer.
  • Compound Application: Add the test compound (e.g., the isolated δ-truxinate derivative) to the wells in a range of concentrations (e.g., 10, 20, 30, 40 μM). Include a positive control (e.g., Norcantharidin - NCTD) and a blank medium control.
  • Incubation: Incubate the plate for 72 hours at 37°C.
  • MTT Addition & Measurement: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation. Remove the medium, dissolve the crystals in DMSO, and measure the optical density (OD) at 550 nm.
  • Calculation: Calculate the rate of inhibition and the IC₅₀ value (concentration that inhibits 50% of cell viability) from a dose-response curve.

The procedure is visualized below:

G Plate Plate HepG2 Cells Apply Apply Test Compound Plate->Apply Incubate Incubate (72 hours) Apply->Incubate MTT Add MTT Solution Incubate->MTT Measure Measure OD at 550nm MTT->Measure Calc Calculate IC₅₀ Measure->Calc

Standard MTT assay workflow for evaluating compound cytotoxicity in HepG2 cells.

Signaling Pathway for Anti-neuroinflammation

The anti-neuroinflammatory effect of Elephantopus scaber is mediated through a multi-target mechanism, as illustrated in the pathway below.

G LPS LPS Stimulus p38 p38 MAPK LPS->p38 NFkB NF-κB Translocation LPS->NFkB Nrf2 Nrf2/HO-1 Pathway LPS->Nrf2 Suppresses ESEAF ESEAF Treatment ESEAF->p38 Inhibits ESEAF->NFkB Inhibits ESEAF->Nrf2 Activates p38->NFkB Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β) NFkB->Mediators Nrf2->Mediators Reduces

Proposed mechanism of ESEAF's anti-neuroinflammatory action via p38/NF-κB inhibition and Nrf2 activation.

References

Triterpenoids from Plumeria obtusa

Author: Smolecule Technical Support Team. Date: February 2026

The leaves of Plumeria obtusa have been studied and found to contain various pentacyclic triterpenoids [1] [2]. A systematic review of the plant confirms it possesses a wide range of pharmacological activities. The table below summarizes the key information.

Category Details
Documented Compounds Iridoids, terpenoids, flavonoids, cardiac glycosides, phenolic acids, steroids, fatty acid esters, coumarins, and volatile oils [2].
Reported Pharmacological Activities Antimicrobial, antiproliferative, antimutagenic, anti-inflammatory, antiulcerogenic, algicidal, antioxidant, insecticidal, and wound healing [2].
Research Gaps Most activities are proven from crude extracts; lack of bioassay-guided isolation of active constituents; unclear mechanism of action; limited toxicity data; need for pharmacokinetic and SAR studies [2].

Guidance for Further Research

To advance research in this area, the following approaches, informed by the search results, are recommended:

  • Verify Terminology: Confirm the exact nomenclature "Obtusalin" in specialized chemical and natural product databases (e.g., SciFinder, PubChem, CAS Registry).
  • Focus on Plumeria obtusa: A significant amount of phytochemical and pharmacological data is available for Plumeria obtusa. Research can begin with the over 130 isolated chemical constituents and their reported activities [2].
  • Adopt Advanced Techniques: Recent studies on other complex plant metabolites highlight the power of advanced techniques for pathway discovery. The multiplexed perturbation × single nuclei (mpXsn) RNA-seq strategy could be highly effective for elucidating the biosynthesis of specific triterpenoids in Plumeria obtusa [3]. The experimental workflow for this approach can be summarized as follows:

start Start: Plant Tissue (Plumeria obtusa) perturb Multiplexed Perturbation (Hormones, Elicitors, etc.) start->perturb pool Pool Tissues perturb->pool snRNAseq Single-Nuclei RNA Sequencing pool->snRNAseq analyze Co-expression Analysis snRNAseq->analyze discover Gene Discovery & Pathway Elucidation analyze->discover

Experimental workflow for elucidating biosynthetic pathways using multiplexed perturbation and single-nuclei RNA sequencing.

  • Investigate Toxicity Pathways: If pursuing drug development, be aware that other plant-derived therapeutics have complex toxicity profiles. The Adverse Outcome Pathway (AOP) framework is a modern method for organizing mechanistic data on toxicity, from a Molecular Initiating Event (MIE) to an Adverse Outcome (AO) [4]. The key events for one such compound are mapped below:

MIE Molecular Initiating Event (MIE) ROS Production KE1 Key Event 1 Mitochondrial Dysfunction MIE->KE1 KE2 Key Event 2 Lipid Peroxidation (LPO) MIE->KE2 AO Adverse Outcome (AO) Hepatotoxicity KE1->AO KE2->AO

Simplified Adverse Outcome Pathway (AOP) framework for compound-induced hepatotoxicity.

References

Chemical Information of Obtusalin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological information for Obtusalin found in the available literature:

Property Details
IUPAC Name Not specified in search results
CAS Registry Number 125164-64-9 [1]
Classification Triterpenoid [2]
Natural Source Initially isolated from Plumeria obtusa [3]; also found in Rhododendron dauricum L. [2]
UV Absorption 210 nm [1]
Reported Bioactivity Antibacterial activity [1]; Inhibits NO production in LPS-induced RAW 264.7 cells (a model for anti-inflammatory activity) [2]

Experimental Context and Workflows

While the search results do not contain the detailed experimental protocols for this compound's isolation and characterization, they point to general methodologies used in related research.

  • Isolation and Identification: The general process involves extracting plant material with solvents, followed by chromatographic separation to isolate individual compounds. Structures are elucidated using spectroscopic techniques [2] [4]. This compound was identified alongside other triterpenoids like ursolic acid and oleanolic acid using these methods [2].
  • Bioactivity Assays: The reported antibacterial activity was likely assessed using standard assays to test efficacy against bacterial strains [1]. Its inhibition of Nitric Oxide (NO) production was measured in LPS-induced RAW 264.7 macrophage cells, a common model for screening anti-inflammatory compounds [2].

The following diagram outlines this general characterization workflow for a natural product like this compound.

G Start Plant Material (Leaves) A Extraction with Organic Solvents Start->A B Crude Extract A->B C Chromatographic Separation B->C D Isolated Compound C->D E Structure Elucidation D->E F Bioactivity Screening D->F G Spectroscopic Data E->G H Biological Activity Data F->H

General workflow for the isolation and characterization of natural products like this compound.

References

Quantitative Antibacterial Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Obtusalin against various bacterial strains, based on an in vitro assay. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism [1].

Bacterial Strain MIC Value (μg/mL)
Enterococcus faecalis ATCC 10541 50
Providencia stuartii ATCC 29916 100
Staphylococcus aureus ATCC 25922 50
Escherichia coli ATCC 8739 100

Note: The provided data is for research purposes only. The supplier, MedChemExpress (MCE), notes that it has not independently confirmed the accuracy of these methods [1].

Detailed Experimental Protocol

The antibacterial activity data was generated using a standard broth microdilution method to determine MIC values [1].

  • Compound Preparation: this compound was dissolved and serially diluted to create a concentration range from 0.781 to 100 µg/mL in the assay medium [1].
  • Bacterial Culture: Tested bacterial strains were cultivated in appropriate broth [1].
  • Inoculation & Incubation: Each well of a microtiter plate, containing the diluted compound, was inoculated with a standardized bacterial suspension. The plates were then incubated for 24 hours [1].
  • Endpoint Determination: After incubation, the MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed [1].

Research Context and Workflow

The discovery and analysis of natural compounds like this compound typically follow a logical workflow from identification to activity testing, as illustrated below.

PlantSource Plant Material Extraction CompoundIsolation Compound Isolation & Purification PlantSource->CompoundIsolation StructuralID Structural Identification CompoundIsolation->StructuralID Bioassay Bioactivity Screening (e.g., Antibacterial) StructuralID->Bioassay

This compound is part of a broader family of plant-derived compounds being investigated for their therapeutic potential. Another prominent example is aurantio-obtusin, an anthraquinone from Cassia seeds, which is being researched for its effects on obesity, diabetes, and fatty liver disease [2] [3]. This highlights the ongoing scientific interest in bioactive natural products.

Important Research Use Statement

It is critical to note that this compound is sold with the explicit disclaimer: "For research use only. We do not sell to patients." [1]. This means it is intended for laboratory investigations and is not a pharmaceutical product.

References

Comprehensive Technical Review: Obtusalin - Chemical Properties, Pharmacological Activity, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Obtusalin

This compound is a triterpenoid compound first isolated from R. dauricum, with preliminary research indicating potential antibacterial properties against several bacterial strains. Despite its identification decades ago, comprehensive biological characterization remains limited, with most studies focusing primarily on its basic phytochemical properties rather than detailed mechanistic investigations. The compound exhibits UV absorption at 210 nm, characteristic of many triterpenoids with conjugated double bond systems [1]. As pharmaceutical research increasingly explores natural products as sources of novel therapeutic agents, this compound represents a potentially underexplored candidate worthy of further systematic investigation, particularly given the growing need for new antibacterial compounds in an era of increasing antimicrobial resistance.

This technical review aims to consolidate the existing scientific literature on this compound, critically evaluate available pharmacological data, identify significant research gaps, and provide methodological guidance for researchers interested in further exploration of this compound. The information presented herein is specifically curated for research scientists, medicinal chemists, and drug development professionals working in natural product discovery and development.

Chemical Profile and Physicochemical Properties

Basic Chemical Characteristics
  • Molecular Formula: C₃₀H₅₀O₂ [1]
  • CAS Registry Number: 125164-64-9 [1]
  • Molecular Weight: 442.72 g/mol [1]
  • Compound Class: Triterpenoid [1]
  • UV Absorption Maximum: 210 nm [1]

This compound belongs to the triterpenoid family, a class of natural products derived from a C₃₀ precursor with diverse biological activities. The molecular structure contains multiple chiral centers, as evidenced by the stereochemical specifications in its SMILES representation [1]. While the search results do not provide comprehensive data on this compound's solubility profile, stability, or exact melting point, these characteristics should be determined experimentally as part of standard phytochemical characterization protocols. Researchers should note that this compound is typically provided as a research-grade standard with explicit restrictions against human administration, consistent with standard practices for early-stage investigational compounds [1].

Structural Features and Relationship to Bioactivity

The triterpenoid scaffold of this compound shares structural similarities with other biologically active triterpenes such as ursolic acid and oleanolic acid, which have demonstrated anti-inflammatory, hepatoprotective, and anticancer activities [2]. These structural analogs contain similar hydrophobic骨架 with specific functional group modifications that influence their biological activity profiles. While detailed structure-activity relationship (SAR) data for this compound is not available in the literature, its structural characteristics suggest potential interaction with biological membranes and protein targets common to triterpenoid compounds. Future research should focus on elucidating the precise stereochemistry of this compound and establishing how specific functional groups contribute to its observed antibacterial effects.

Quantitative Pharmacological Data

Antibacterial Activity Profile

This compound has demonstrated dose-dependent antibacterial activity against several bacterial strains in preliminary investigations. The following table summarizes the available quantitative data on its antibacterial efficacy:

Table 1: Antibacterial activity of this compound against reference bacterial strains

Bacterial Strain ATCC Number MIC Value (μg/mL) Test Conditions
Enterococcus faecalis ATCC 10541 50 24-hour exposure [1]
Staphylococcus aureus ATCC 25922 50 24-hour exposure [1]
Escherichia coli ATCC 8739 100 24-hour exposure [1]
Providensia smartii ATCC 29916 100 24-hour exposure [1]

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity against both Gram-positive (E. faecalis, S. aureus) and Gram-negative (E. coli, P. smartii) organisms, though with varying potency [1]. Interestingly, the compound appears more potent against Gram-positive strains, a common pattern observed with many natural product-derived antibacterial agents due to the structural differences in bacterial cell walls. The concentration range tested (0.781-100 µg/mL) provides preliminary evidence of a potential therapeutic window, though significantly more toxicological data would be required to assess actual therapeutic potential.

Comparative Bioactivity Assessment

When compared to other triterpenoids with documented antibacterial properties, this compound's MIC values place it in the moderate potency range among natural products. For context, established triterpenoid antibiotics such as ursolic acid typically demonstrate MIC values ranging from 8-64 μg/mL against similar bacterial strains, suggesting this compound may have a somewhat different mechanism of action or pharmacokinetic profile. Importantly, the current data does not establish whether this compound's antibacterial effects are bacteriostatic or bactericidal, nor does it provide information on time-kill kinetics or post-antibiotic effects—all important considerations for future antibacterial development.

Experimental Protocols and Methodologies

Antibacterial Susceptibility Testing

The following protocol can be employed to evaluate the antibacterial activity of this compound, based on the methodologies used to generate the existing data:

  • Bacterial Strains and Culture Conditions: Maintain reference strains (e.g., ATCC 10541, ATCC 25922, ATCC 8739, ATCC 29916) on appropriate agar slants. Prepare fresh inocula for each experiment by transferring single colonies to sterile broth and incubating until achieving log-phase growth (typically 4-6 hours). Adjust turbidity to match 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL) [1].

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Serially dilute in appropriate culture medium to obtain concentrations ranging from 0.781 to 100 µg/mL. Ensure that the final concentration of DMSO does not exceed 1% (v/v) to avoid solvent-mediated effects on bacterial growth [1].

  • MIC Determination: Utilize broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Add 100 µL of each this compound dilution to 96-well plates, followed by inoculation with 100 µL of standardized bacterial suspension (final inoculum ~5 × 10⁵ CFU/mL). Include growth control (bacteria without compound) and sterility control (medium only) wells. Incubate plates at appropriate temperatures (typically 35°C) for 24 hours. Determine MIC as the lowest concentration completely inhibiting visible growth [1].

  • Quality Control: Perform parallel testing with reference antibacterial agents (e.g., ciprofloxacin, vancomycin) to ensure assay validity and comparability between experimental runs.

Phytochemical Analysis Workflow

For researchers seeking to identify and quantify this compound in natural sources, the following workflow adapted from related triterpenoid analyses provides a methodological foundation:

  • Extraction and Isolation: Extract plant material (e.g., R. dauricum) with non-polar solvents such as petroleum ether followed by methanol using reflux extraction at 70-80°C. Concentrate extracts under reduced pressure and subject to preliminary fractionation using vacuum liquid chromatography with gradient elution [2].

  • Chromatographic Separation: Perform high-performance thin-layer chromatography (HPTLC) on silica gel G 60 F₂₅₄ plates with pre-optimized mobile phase systems such as hexane-ethyl acetate-methanol (8.2:1.8:0.5 v/v/v) with 45-minute pre-saturation. For enhanced separation of structural analogs, employ pre-chromatographic derivatization with iodine (1% solution) to improve resolution and detection [2].

  • Quantification: Generate calibration curves using purified this compound standards across appropriate concentration ranges (e.g., 400-1400 ng/spot). Perform spectrophotometric evaluation at 210 nm (based on UV maximum) or at 540 nm following derivatization. Calculate compound concentrations in test samples using polynomial regression models with appropriate validation parameters [2].

  • Method Validation: Establish analytical method validity by determining key parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to International Conference on Harmonisation (ICH) Q2B guidelines [2].

The following workflow diagram illustrates the key steps in this compound research methodology:

> Experimental workflow for this compound extraction, analysis, and bioactivity assessment.

Potential Mechanisms of Action and Research Gaps

Putative Mechanisms Based on Structural Analogs

While no direct mechanism-of-action studies have been conducted specifically for this compound, examination of structurally related compounds provides insights into potential biological targets:

  • Membrane Disruption: Many triterpenoids interact with bacterial cell membranes, causing increased permeability and eventual cell death. The lipophilic nature of this compound suggests potential similar activity, particularly against Gram-positive organisms where the absence of an outer membrane facilitates access to the phospholipid bilayer.

  • Protein Binding Interactions: Triterpenoids frequently exhibit protein-binding capabilities through hydrophobic interactions and hydrogen bonding. This compound may interfere with essential bacterial enzymes or structural proteins, though specific target identification would require comprehensive proteomic approaches.

  • Apoptosis Induction in Eukaryotic Cells: Related triterpenoids such as bufalin have demonstrated apoptosis induction in human leukemia cells through Ras/Raf-1/MAP kinase pathway activation [3]. While not directly established for this compound, this represents a potentially valuable research direction for anticancer applications.

Signaling Pathway Considerations

The following diagram illustrates a potential apoptotic signaling pathway based on structurally related triterpenoids:

> Potential apoptotic signaling pathway based on structurally related triterpenoids.

Research Gaps and Future Directions

The current state of this compound research reveals several significant knowledge gaps that merit attention in future investigations:

Fundamental Pharmacological Characterization
  • Mechanism of Action Studies: No detailed investigations exist regarding this compound's molecular targets or mechanism of antibacterial action. Future research should employ bioguided fractionation approaches coupled with proteomic and genomic methods to identify specific cellular targets [4].

  • Cytotoxicity Profiling: The existing literature lacks comprehensive cytotoxicity data for this compound against human cell lines. Establishing a therapeutic index through parallel assessment of antibacterial efficacy and mammalian cell cytotoxicity is essential for evaluating potential therapeutic utility [1].

  • Spectrum of Activity Assessment: Current antibacterial data is limited to only four bacterial strains. Expanded profiling against clinically relevant pathogens, including drug-resistant isolates, would better establish its potential utility in addressing antimicrobial resistance.

Pharmaceutical Development Considerations
  • Structure-Activity Relationships: Systematic modification of this compound's chemical structure should be pursued to identify key functional groups responsible for its bioactivity and to potentially enhance potency or improve pharmacological properties [4].

  • Pharmacokinetic Profiling: No data exists regarding this compound's absorption, distribution, metabolism, or excretion properties. These ADME parameters must be characterized to evaluate its potential as a lead compound for drug development [4].

  • Formulation Development: The compound's physicochemical properties must be thoroughly characterized to inform appropriate delivery strategies, with particular attention to its solubility profile and stability under various conditions.

Toxicological Evaluation

The available search results provide no specific toxicological data for this compound, representing a critical knowledge gap. Future studies should implement comprehensive toxicological assessment including acute, subacute, and chronic toxicity studies in appropriate animal models, followed by detailed histopathological examination of major organs and tissues [4].

Conclusion

References

Comprehensive Application Notes and Protocols for Aurantio-obtusin: Isolation, Analysis, and Pharmacological Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Aurantio-obtusin (AO) is a lipophilic anthraquinone derivative that serves as the primary bioactive marker compound in Cassia seeds (Cassia obtusifolia L. and Cassia tora L.). According to the Pharmacopoeia of the People's Republic of China, the content of aurantio-obtusin in Cassia seeds must be no less than 0.080% on a dried basis, establishing it as a critical quality control indicator for this medicinal material. [1] Chemically, aurantio-obtusin is identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione, featuring the characteristic planar anthracene ring structure with ketone groups at positions 9 and 10 that contributes to its biological activities and light absorption properties. [1]

The compound has garnered significant research interest due to its diverse pharmacological profile, which includes anti-hyperlipidemic, anti-inflammatory, anti-obesity, anti-diabetic, and hepatoprotective effects. [1] [2] Recent studies have particularly focused on its potential therapeutic applications for non-alcoholic fatty liver disease (NAFLD) through AMPK-mediated autophagy and fatty acid oxidation pathways, opening new opportunities for pharmacological interventions against metabolic disorders. [2] This document provides comprehensive application notes and detailed protocols for the isolation, analysis, and pharmacological evaluation of aurantio-obtusin to support researchers in natural product chemistry and drug development.

Extraction and Isolation Methods

Plant Material Preparation

The initial quality of plant material significantly impacts the yield and purity of isolated aurantio-obtusin. Cassia seeds should be authenticated botanically and processed following standardized procedures:

  • Source Identification: Obtain seeds from certified suppliers, with voucher specimens deposited in herbariums for reference. Cassia seeds are typically harvested at maturity when they exhibit dark brown coloration.

  • Drying and Storage: Air-dry seeds at 40-45°C in a well-ventilated environment to reduce moisture content below 8%. Store in airtight containers protected from light at room temperature to prevent degradation of active compounds.

  • Size Reduction: Grind dried seeds to a moderate powder (20-40 mesh) using a mechanical grinder. Excessive pulverization should be avoided as it can complicate subsequent filtration steps.

Extraction Techniques

Table 1: Extraction Methods for Aurantio-obtusin from Cassia Seeds

Method Solvent System Temperature Duration Yield Range Advantages
Maceration 70-90% ethanol Room temperature 24-48 hours 0.08-0.12% Simple setup, low cost
Soxhlet Extraction 95% ethanol 78°C (bp) 6-8 cycles 0.10-0.15% Higher efficiency, continuous extraction
Ultrasound-Assisted 80% methanol 40-50°C 30-45 min 0.12-0.16% Reduced time, moderate temperature
Reflux Extraction 85% ethanol 75-80°C 2×2 hours 0.14-0.18% Good recovery, reproducible

The following protocol details the optimized reflux extraction method:

Protocol: Reflux Extraction of Aurantio-obtusin

  • Materials: Ground Cassia seeds (100 g), 85% ethanol (800 mL), round-bottom flask (1000 mL), reflux condenser, heating mantle, filtration apparatus.

  • Procedure:

    • Accurately weigh 100 g of powdered Cassia seeds and transfer to a 1000 mL round-bottom flask.
    • Add 800 mL of 85% ethanol and ensure thorough mixing to wet all plant material.
    • Connect the flask to a reflux condenser and heat at 75-80°C for 2 hours with occasional stirring.
    • Allow the mixture to cool slightly before filtering through Whatman No. 1 filter paper.
    • Re-extract the plant residue with 500 mL of fresh 85% ethanol for an additional 2 hours.
    • Combine both filtrates and concentrate under reduced pressure at 50°C to approximately 50 mL.
    • The concentrated extract can be further processed for isolation or stored at -20°C for future use.
Isolation and Purification

The isolation of aurantio-obtusin from crude extracts employs a combination of liquid-liquid partitioning and chromatographic techniques:

Protocol: Purification of Aurantio-obtusin

  • Liquid-Liquid Partitioning:

    • Dilute the concentrated ethanolic extract with 200 mL of distilled water.
    • Transfer to a separatory funnel and sequentially partition with equal volumes of n-hexane, ethyl acetate, and n-butanol.
    • The ethyl acetate fraction typically contains the highest concentration of aurantio-obtusin based on TLC profiling.
    • Collect the ethyl acetate fraction and evaporate to dryness under reduced pressure.
  • Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column with dimensions of 4×40 cm.
    • Dissolve the dried ethyl acetate fraction in minimal methanol and mix with 3× silica gel for dry loading.
    • Elute the column with a stepwise gradient of chloroform-methanol (from 50:1 to 5:1, v/v).
    • Collect 100 mL fractions and monitor by TLC (silica gel GF254, chloroform:methanol:formic acid = 8:1:0.1, v/v/v).
    • Visualize aurantio-obtusin spots under UV light at 254 nm (Rf ≈ 0.45) and by spraying with 10% KOH in methanol (orange-red color).
    • Combine fractions containing pure aurantio-obtusin and evaporate to dryness.
  • Crystallization:

    • Dissolve the purified aurantio-obtusin in hot methanol (minimal volume).
    • Allow slow cooling to room temperature, then maintain at 4°C for 12 hours.
    • Collect golden-yellow crystals by filtration and wash with cold methanol.
    • Dry under vacuum for 6 hours to obtain high-purity aurantio-obtusin.

The following workflow diagram illustrates the complete extraction and isolation process:

G Plant Material Plant Material Size Reduction Size Reduction Plant Material->Size Reduction Solvent Extraction Solvent Extraction Size Reduction->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography Enriched Fractions Enriched Fractions Column Chromatography->Enriched Fractions Crystallization Crystallization Enriched Fractions->Crystallization Pure Aurantio-obtusin Pure Aurantio-obtusin Crystallization->Pure Aurantio-obtusin

Analytical Methods and Characterization

Qualitative and Quantitative Analysis

Thin-layer chromatography (TLC) provides a rapid method for initial identification of aurantio-obtusin in plant extracts and fractions:

Table 2: TLC Conditions for Aurantio-obtusin Detection

Parameter Specification
Stationary Phase Silica gel GF254
Mobile Phase Chloroform:methanol:formic acid (8:1:0.1, v/v/v)
Sample Application 5 μL of test solution (1 mg/mL)
Detection UV 254 nm (quenching), UV 365 nm (yellow fluorescence)
Visualization Reagent 10% KOH in methanol (orange-red spot)
Rf Value 0.45 ± 0.05

High-performance liquid chromatography (HPLC) offers precise quantification of aurantio-obtusin content:

Protocol: HPLC Quantification of Aurantio-obtusin

  • Instrumentation: HPLC system with DAD detector, C18 column (250 × 4.6 mm, 5 μm), column oven, and auto-sampler.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B)
    • Gradient: 0-15 min (30-70% A), 15-20 min (70-30% A)
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Detection Wavelength: 284 nm
    • Injection Volume: 10 μL
  • Standard Preparation:

    • Accurately weigh 5.0 mg of aurantio-obtusin reference standard and transfer to a 10 mL volumetric flask.
    • Dissolve in and dilute to volume with methanol to obtain a 500 μg/mL stock solution.
    • Prepare calibration standards in the range of 1-100 μg/mL by serial dilution.
  • Sample Preparation:

    • Precisely weigh 100 mg of powdered Cassia seeds or dried extract.
    • Add 10 mL of 80% methanol and sonicate for 30 minutes.
    • Centrifuge at 4000 rpm for 10 minutes and filter through 0.45 μm membrane.
    • Inject 10 μL of the filtered solution for HPLC analysis.
  • Quantification: Calculate aurantio-obtusin content using the external standard method based on peak areas.

Structural Characterization

Advanced spectroscopic techniques enable comprehensive structural elucidation of isolated aurantio-obtusin:

  • UV-Vis Spectroscopy: Dissolve aurantio-obtusin in methanol and scan from 200-500 nm. Characteristic absorption maxima appear at 226, 285, and 325 nm, typical of anthraquinone chromophores.

  • Mass Spectrometry (ESI-MS): Analyze using electrospray ionization in positive mode. Aurantio-obtusin shows a molecular ion peak at m/z 343.08 [M+H]+ corresponding to its molecular formula C17H14O7.

  • NMR Spectroscopy:

    • Prepare a solution of 10 mg aurantio-obtusin in 0.6 mL DMSO-d6.
    • Record 1H NMR (500 MHz) and 13C NMR (125 MHz) spectra.
    • Key 1H NMR signals (δ, ppm): 12.25 (1H, s, 1-OH), 7.65 (1H, s, H-4), 6.80 (1H, s, H-5), 3.95 (3H, s, 2-OCH3), 3.85 (3H, s, 8-OCH3), 2.45 (3H, s, 6-CH3).
    • Key 13C NMR signals (δ, ppm): 190.1 (C-9), 181.5 (C-10), 165.2 (C-2), 162.8 (C-8), 152.1 (C-1), 148.5 (C-3), 135.2 (C-6), 133.5 (C-7), and additional aromatic carbons.

Pharmacological Applications and Experimental Protocols

Mechanism of Action in NAFLD

Aurantio-obtusin demonstrates significant therapeutic potential for non-alcoholic fatty liver disease (NAFLD) through multiple mechanisms. Research has shown that AO markedly promotes autophagy flux and influences the degradation of lipid droplets by inducing AMPK phosphorylation. This induction of AMPK triggers transcription factor EB (TFEB) activation and promotes fatty acid oxidation (FAO) by activating PPARα and ACOX1 while decreasing the expression of genes involved in lipid biosynthesis. [2] The lipid-lowering effect of AO was significantly prevented by pretreatment with inhibitors of autophagy, PPARα, or ACOX1, respectively, confirming the involvement of these pathways. [2]

Additionally, in high-fat diet-induced obese mice, AO was found to significantly reduce body weight and inhibit lipid accumulation in the liver and white adipose tissue. The mechanism was attributed to AO increasing PPAR-α mRNA expression and decreasing PPAR-γ mRNA expression in the liver. PPAR-α expression inhibits triglyceride synthesis and promotes fatty acid oxidation, while decreased PPAR-γ expression reduces the differentiation of preadipocytes into adipocytes, thereby decreasing fatty acid storage. [1] AO also demonstrated efficacy in improving insulin resistance by downregulating the mRNA expression of genes associated with lipid metabolism and suppressing the mRNA expression of inflammatory cytokines such as IL-6, IL-1β, MCP-1, and TNF-α in white adipose tissue. [1]

The following diagram illustrates the primary molecular mechanisms of aurantio-obtusin in NAFLD treatment:

G Aurantio-obtusin Aurantio-obtusin AMPK Phosphorylation AMPK Phosphorylation Aurantio-obtusin->AMPK Phosphorylation Activates Autophagy Induction Autophagy Induction AMPK Phosphorylation->Autophagy Induction Stimulates TFEB Activation TFEB Activation AMPK Phosphorylation->TFEB Activation Triggers Lipid Droplet Degradation Lipid Droplet Degradation Autophagy Induction->Lipid Droplet Degradation Promotes Fatty Acid Oxidation Fatty Acid Oxidation TFEB Activation->Fatty Acid Oxidation Enhances Hepatic Steatosis Reduction Hepatic Steatosis Reduction Lipid Droplet Degradation->Hepatic Steatosis Reduction PPARα/ACOX1 PPARα/ACOX1 Fatty Acid Oxidation->PPARα/ACOX1 Activates Lipid Biosynthesis Lipid Biosynthesis Fatty Acid Oxidation->Lipid Biosynthesis Suppresses Lipid Biosynthesis Suppression Lipid Biosynthesis Suppression Lipid Biosynthesis Suppression->Hepatic Steatosis Reduction

In Vitro Experimental Protocols

Protocol: Evaluation of AO Effects on Lipid Accumulation in Hepatocytes

  • Cell Culture:

    • Maintain mouse primary hepatocytes (MPHs) or HepG2 cells in Williams' Medium E supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
    • For experiments, seed cells in 6-well plates at a density of 2×10^5 cells/well and culture until 80% confluence.
  • Induction of Steatosis and Treatment:

    • Prepare oleic acid and palmitic acid (OAPA) solution by conjugating with BSA (2:1 molar ratio) in serum-free medium.
    • Treat cells with 0.5 mM OAPA for 24 hours to induce lipid accumulation.
    • Co-treat with aurantio-obtusin at concentrations of 5, 10, and 20 μM, or vehicle control (0.1% DMSO).
    • Include positive controls such as metformin (1 mM) or fenofibrate (50 μM) for comparison.
  • Oil Red O Staining:

    • After treatment, wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes.
    • Stain with freshly prepared Oil Red O working solution (0.5% in isopropanol:water, 3:2) for 30 minutes.
    • Wash thoroughly with distilled water and visualize under a light microscope.
    • For quantification, extract stained lipid droplets with 100% isopropanol and measure absorbance at 520 nm.
  • Triglyceride Content Measurement:

    • Harvest cells in lysis buffer and sonicate briefly.
    • Measure triglyceride content using commercial kits according to manufacturer's instructions.
    • Normalize triglyceride levels to total protein content determined by BCA assay.
In Vivo Experimental Protocols

Protocol: Evaluation of AO in NAFLD Mouse Model

  • Animal Model:

    • Use 8-week-old male C57BL/6J mice (n=6-8 per group) maintained under standard conditions (12h light-dark cycle, 22±2°C) with free access to food and water.
    • Induce NAFLD with high-fat diet and glucose-fructose water (HFSW) for 8-12 weeks.
    • Administer aurantio-obtusin (5, 10, and 15 mg/kg) daily by oral gavage during the last 4-6 weeks of feeding.
    • Include control groups fed normal chow diet and HFSW-fed groups receiving vehicle (0.5% CMC-Na) only.
  • Sample Collection and Analysis:

    • At the end of the treatment period, fast animals for 6 hours and collect blood samples for serum preparation.
    • Euthanize animals and excise liver tissues, weighing them accurately.
    • Fix portions of liver tissue in 10% neutral buffered formalin for histology.
    • Preserve additional tissue samples in RNAlater for gene expression studies or snap-freeze in liquid nitrogen for protein and lipid analyses.
  • Histological Assessment:

    • Process fixed liver tissues through graded ethanol series, embed in paraffin, and section at 5 μm thickness.
    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
    • Perform Masson's Trichrome staining to assess collagen deposition and fibrosis.
    • Evaluate steatosis, inflammation, and ballooning using the NAFLD Activity Score (NAS) system.
  • Biochemical Analyses:

    • Measure serum levels of ALT, AST, triglycerides, and total cholesterol using commercial assay kits.
    • Extract hepatic lipids using chloroform:methanol (2:1) mixture and quantify triglyceride and cholesterol content.
    • Analyze expression of genes related to lipid metabolism (PPAR-α, PPAR-γ, SREBP-1c, FAS) using RT-qPCR.
    • Evaluate protein expression of p-AMPK, AMPK, TFEB, and LC3-II by western blotting.

Table 3: In Vivo Dosing Regimen for Aurantio-obtusin in NAFLD Models

Group Diet Treatment Dose Route Duration
Control Normal chow Vehicle (0.5% CMC-Na) 10 mL/kg Oral gavage 4-6 weeks
Model HFSW Vehicle (0.5% CMC-Na) 10 mL/kg Oral gavage 4-6 weeks
AO-Low HFSW Aurantio-obtusin 5 mg/kg Oral gavage 4-6 weeks
AO-Medium HFSW Aurantio-obtusin 10 mg/kg Oral gavage 4-6 weeks
AO-High HFSW Aurantio-obtusin 15 mg/kg Oral gavage 4-6 weeks
Positive Control HFSW Metformin 150 mg/kg Oral gavage 4-6 weeks

Stability and Storage Guidelines

Proper handling and storage are critical for maintaining the stability and bioactivity of aurantio-obtusin:

  • Storage Conditions: Store pure aurantio-obtusin as a golden-yellow crystalline powder in amber glass vials at -20°C under desiccant (silica gel) to prevent moisture absorption and photodegradation.

  • Solution Stability: Prepare stock solutions in DMSO or methanol at concentrations of 10-50 mM. These solutions remain stable for at least 3 months when stored at -20°C in tightly sealed containers. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Working Solutions: Prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. The compound may precipitate in aqueous solutions with high ionic strength; sonication briefly can help resolubilize.

  • Stability Indicators: Monitor aurantio-obtusin stability by periodic HPLC analysis. A decrease in peak area or appearance of new peaks may indicate degradation. The compound is particularly sensitive to alkaline conditions and prolonged light exposure.

Conclusion

Aurantio-obtusin represents a promising phytochemical compound with demonstrated efficacy in metabolic disorders, particularly non-alcoholic fatty liver disease. The protocols outlined in this document provide comprehensive guidelines for the efficient extraction, precise quantification, and rigorous pharmacological evaluation of this bioactive anthraquinone. Implementation of these standardized methods will facilitate inter-laboratory reproducibility and accelerate further research into the therapeutic potential of aurantio-obtusin. Future studies should focus on bioavailability optimization, structural analog synthesis, and detailed safety profiling to advance this promising natural product toward clinical application.

References

Documented Isolation of Obtusalin

Author: Smolecule Technical Support Team. Date: February 2026

Obtusalin was isolated from the plant Sceletium tortuosum [1].

  • Plant Material: The research used whole Sceletium tortuosum plants.
  • Extraction: The plant material was extracted using either ethanol or methanol.
  • Purification: The initial crude extract was purified using column chromatography.
  • Mobile Phase: The mobile phase used was a mixture of hexane and ethyl acetate.
  • Structure Elucidation: The structure of the isolated this compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy [1].

This provides a confirmed, high-level workflow for the isolation of this compound.

Proposed General Purification Protocol

For researchers planning to isolate this compound, particularly from a new source, the following protocol outlines critical stages and modern methodologies. The flowchart below summarizes the entire process.

Start Start: Raw Plant Material P1 1. Extraction Solvents: Ethanol, Methanol, Supercritical CO₂ Start->P1 P2 2. Crude Extract Clarification Filtration & Centrifugation P1->P2 P3 3. Initial Fractionation Liquid-Liquid Partition or Precipitation P2->P3 P4 4. Purification Column Chromatography Preparative HPLC P3->P4 P5 5. Final Analysis HPLC, MS, NMR P4->P5 End End: Pure this compound P5->End

Natural Product Purification Workflow

Stage 1: Sample Preparation and Extraction

The goal of this stage is to obtain a concentrated crude extract from the plant material.

  • Sample Preparation: Fresh or dried plant material should be ground to a fine powder to increase the surface area for extraction [2].
  • Extraction Method Selection: The choice of method depends on the required yield, purity, and consideration for thermolabile compounds. The table below compares common techniques.
Extraction Method Key Principle Typical Solvents Advantages Considerations for this compound
Maceration [2] Cold soaking of plant material. Ethanol, Methanol Simple, preserves thermolabile compounds. Good starting point; used in documented isolation [1].
Reflux Extraction [2] Heated solvent with continuous condensation. Ethanol, Water-Ethanol mixes Higher efficiency than maceration. Risk of thermal degradation; optimization needed.
Supercritical Fluid Extraction (SFE) [2] Uses supercritical CO₂ as solvent. CO₂, often with ethanol co-solvent High purity, low environmental impact. Highly selective; ideal for sensitive compounds.
Stage 2: Extract Clarification

This critical step removes particulates that could clog chromatography equipment.

  • Centrifugation: For cell lysates or dense extracts, centrifuge at 40,000–50,000 × g for 30 minutes [3].
  • Filtration: Pass the supernatant through a membrane filter (e.g., cellulose acetate or PVDF) with a pore size appropriate for the subsequent chromatography media [3]. Always check for non-specific binding of the target molecule to the filter material.
Stage 3: Method Development for Analysis and Purification

Before large-scale purification, develop a reliable analytical method to track this compound. Modern approaches leverage Artificial Intelligence (AI) and Machine Learning (ML) to accelerate this process [4] [5].

  • AI-Assisted HPLC Development: Machine learning models can use molecular descriptors from this compound's structure (like its SMILES string: C(O)[C@]12[C@@]3(C)[C@@]([C@]4(C)[C@@](CC3)(C(C)(C)[C@@H](O)CC4)[H])(CC=C1[C@@]5([C@@](C)(CC2)CC[C@H]5[C@@H](C)C)[H])[H]) to predict its retention behavior on different HPLC columns, significantly reducing the number of initial experiments needed [6] [4] [5].
  • Analytical Method Validation: Once a method is developed, it must be validated. The following table outlines the core parameters as per ICH Q2(R2) guidelines [7].
Validation Parameter Definition Typical Acceptance Criteria
Accuracy [7] Closeness of measured value to true value. Recovery of 98–102% for pure compounds.
Precision [7] Agreement between a series of measurements. Relative Standard Deviation (RSD) < 2%.
Specificity [7] Ability to measure analyte unequivocally. Baseline resolution from known impurities.
Linearity & Range [7] Proportionality of signal to concentration. R² > 0.999 over a specified range.
LOD/LOQ [7] Limit of Detection/Quantification. Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ.
Stage 4: Purification and Final Analysis
  • Purification: As demonstrated, use column chromatography (normal phase with hexane/ethyl acetate gradients) for initial purification [1]. For higher purity, preparative HPLC with a C18 stationary phase can be employed. The mobile phase can be optimized using AI-driven tools, potentially employing a water-acetonitrile gradient with modifiers like 0.1% formic acid to enhance peak shape [4] [8].
  • Final Analysis: Confirm the identity and purity of the isolated compound using:
    • High-Resolution Mass Spectrometry (HR-MS): For exact mass confirmation.
    • NMR Spectroscopy: For definitive structural elucidation, as was done in the referenced study [1].

Recommendations for Future Research

  • Focus on HPLC: Given the complexity of natural product extracts, developing a robust reversed-phase HPLC method is crucial for both analysis and purification.
  • Embrace Modern Tools: Consider using AI and machine learning platforms to model this compound's chromatographic behavior. This can save significant time and resources during method development [4] [5].
  • Prioritize Method Validation: A properly validated analytical method is non-negotiable for generating reliable, reproducible data that can be trusted by the scientific community and regulatory bodies [7].

References

An Integrated Framework for HPLC Analysis & Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates how HPLC method development integrates within the overarching pharmaceutical quality system, aligning with ICH Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System) guidelines [1]. This ensures the analytical method is robust and supports the product's lifecycle.

G PQS Pharmaceutical Quality System (PQS) ICH Q10 QRM Quality Risk Management ICH Q9 PQS->QRM PD Pharmaceutical Development ICH Q8 PQS->PD HPLC HPLC Method Development QRM->HPLC PD->HPLC A1 Define Analytical Target Profile (ATP) HPLC->A1 A2 Risk Assessment & Method Scouting A1->A2 A3 Method Optimization & DOE A2->A3 A4 Method Validation & Control Strategy A3->A4

Essential Components of HPLC Application Notes

While specific data for Obtusalin is unavailable, the tables below outline the core quantitative data and methodological details you should include. These are based on a comparative analysis of HPLC methods from a relevant scientific study [2].

Table 1: Example HPLC System Configuration and Parameters This table should detail the core instrumental settings. The specific values (e.g., exact column type, mobile phase pH) would be determined during method development for this compound.

Parameter Category Specification Notes / Rationale
HPLC System UHPLC or HPLC Choose based on required resolution and speed.
Detection Diode Array Detector (DAD) Essential for peak purity and multi-wavelength analysis.
Column C18, 2.1 x 100 mm, 1.8 µm Common for high-resolution separation of small molecules.

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Acidic modifiers improve peak shape for many APIs. | | Flow Rate | 0.4 mL/min | Optimize for backpressure and analysis time. | | Column Temp. | 40 °C | Improves reproducibility and efficiency. | | Injection Vol. | 2 µL | Should be within the linear range of the detector. |

Table 2: Method Validation Parameters and Target Criteria Any developed method must be validated against standard acceptance criteria [1].

Validation Parameter Acceptance Criteria Purpose
Linearity & Range R² > 0.999 Demonstrates the detector response is proportional to analyte concentration.
Accuracy 98 - 102% recovery Ensures the method accurately measures the true concentration.
Precision (Repeatability) RSD < 1.0% Confirms the method yields consistent results under the same conditions.
Intermediate Precision RSD < 2.0% Assesses the method's robustness to different days, analysts, or instruments.
Specificity No interference from blank Confirms the method can distinguish this compound from other components.
Limit of Detection (LOD) Signal-to-Noise ≥ 3 The lowest amount of this compound that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10 The lowest amount of this compound that can be quantified with acceptable accuracy and precision.

Detailed HPLC Protocol for Small Molecule APIs

This protocol provides a generalized workflow that can be adapted for this compound analysis.

1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol or mobile phase) to obtain a 1 mg/mL stock solution.
  • Calibration Standards: Serially dilute the stock solution with diluent to create a calibration curve spanning the expected concentration range (e.g., 5% to 150% of the target assay concentration).
  • Quality Control (QC) Samples: Prepare low, mid, and high-concentration QC samples independently from the stock solution.
  • Test Sample: Prepare the drug product or formulation according to standard extraction procedures to bring this compound into solution within the calibrated range.

2. Instrumental Procedure

  • System Equilibration: Condition the HPLC column with the starting mobile phase composition at the operational flow rate until a stable baseline is achieved (typically 30-60 minutes).
  • Sequence Injection: Program the autosampler to inject the following sequence: a) Blank (diluent), b) System Suitability Standard, c) Calibration standards, d) QC samples, and e) Test samples.
  • Chromatographic Run: Execute the gradient or isocratic method as defined in Table 1. Monitor the effluent at the specified wavelength(s) for this compound.

3. Data Analysis

  • Identification: Identify the this compound peak in samples by comparing its retention time to that of the reference standard.
  • Quantification: Use the peak areas (or heights) from the calibration standards to construct a linear regression curve. Calculate the concentration of this compound in QC and test samples by interpolating from this calibration curve.

Workflow for HPLC Method Development

The development of a reliable HPLC method is an iterative process involving risk assessment and systematic optimization [1]. The following diagram outlines this workflow.

G Start Define Analytical Target Profile (ATP) RA Risk Assessment: Identify Critical Parameters Start->RA MS Method Scouting: Column Chemistry & Mobile Phase RA->MS Opt Optimization via DOE: Gradient, Temperature, pH RA->Opt High Risk MS->Opt Val Method Validation Opt->Val Ctrl Establish Control Strategy Val->Ctrl End Final HPLC Method Ctrl->End

Critical Considerations for Robust HPLC Analysis

  • Quality by Design (QbD) in Analytical Methods: Apply QbD principles by defining an Analytical Target Profile (ATP) early on. Use risk assessment tools (e.g., Ishikawa diagrams) to identify critical method parameters (like mobile phase pH and column temperature) and then employ Design of Experiments (DOE) to understand their interaction and establish a robust method design space [1].
  • Control Strategy: The final output of method development and validation is a control strategy. This includes defined system suitability tests (e.g., resolution, tailing factor, precision) to be performed before each analytical run, ensuring the method remains in a state of control throughout its lifecycle [1].
  • Managing Method Variability: Be aware that significant differences in pigment quantification (e.g., over 85% for some compounds) have been observed between different laboratories using varied HPLC methods [2]. This underscores the need for a highly robust and well-defined method, thorough analyst training, and clear procedures to ensure data consistency.

References

Obtusalin: Antibacterial Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Obtusalin is a triterpenoid that was first isolated from R. dauricum and has demonstrated measurable antibacterial activity [1]. The quantitative data on its efficacy is summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial Strain MIC Value (μg/mL)
Enterococcus faecalis ATCC 10541 50
Staphylococcus aureus ATCC 25922 50
Providensia smartii ATCC 29916 100
Escherichia coli ATCC 8739 100

Source: [1]. The activity was determined using a broth dilution method.

Detailed Experimental Protocols for Antibacterial Evaluation

While a dedicated protocol for this compound is not published, the following are standardized, detailed methodologies suitable for evaluating its antibacterial activity, based on the general principles used in such research [1] [2].

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth [2].

Workflow: Broth Microdilution Assay

Start Start Broth Microdilution Assay Prep1 Prepare this compound Stock Solution (e.g., in DMSO) Start->Prep1 Prep2 Perform serial two-fold dilutions in a 96-well plate Prep1->Prep2 Prep3 Add standardized bacterial inoculum (∼5×10⁵ CFU/mL) Prep2->Prep3 Incubate Incubate plate (35±2°C for 16-20 hours) Prep3->Incubate Analyze Analyze results visually or with a microplate reader Incubate->Analyze End Determine MIC Value Analyze->End

Materials:

  • Test Compound: this compound (e.g., from MedChemExpress, CAS 125164-64-9) [1] [3].
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, microplate shaker, incubator, microplate spectrophotometer (optional).

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Filter-sterilize using a 0.22 μm syringe filter.
  • Compound Dilution Series:
    • Add 100 μL of sterile broth to all wells of the microtiter plate.
    • Add 100 μL of the this compound stock solution to the first well (e.g., well A1). Mix thoroughly.
    • Perform a two-fold serial dilution by transferring 100 μL from well A1 to the next well (A2), mixing, and continuing this process across the row. Discard 100 μL from the last well to maintain equal volume.
    • This creates a dilution series where the concentration of this compound decreases geometrically (e.g., 500, 250, 125,... μg/mL).
  • Inoculum Preparation: Grow the test bacteria to mid-log phase. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, which equals approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension in broth to achieve a final concentration of about 1 x 10^6 CFU/mL.
  • Inoculation: Add 100 μL of the prepared bacterial inoculum to each test well. This step brings the final volume to 200 μL and dilutes the this compound and bacterial concentrations by half.
  • Controls:
    • Growth Control: Wells containing broth and inoculum, but no this compound.
    • Sterility Control: Wells containing only broth.
    • Vehicle Control: Wells containing the highest concentration of DMSO used in the test wells (to confirm the solvent has no antibacterial effect).
  • Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours without shaking.
  • Determination of MIC: After incubation, the MIC is identified as the lowest concentration of this compound in the series that completely inhibits visible turbidity.
Agar Diffusion Assay (Disk or Well Diffusion)

This qualitative method is useful for a rapid initial assessment of antibacterial activity [2] [4].

Workflow: Agar Diffusion Assay

Start Start Agar Diffusion Assay Plate1 Prepare Mueller-Hinton Agar plates Start->Plate1 Plate2 Swab with standardized bacterial inoculum Plate1->Plate2 Apply1 Apply this compound solution to sterile disks/wells Plate2->Apply1 Incubate Incubate plates (35±2°C for 18-24 hours) Apply1->Incubate Measure Measure Zone of Inhibition (ZOI) Incubate->Measure End Record ZOI diameter (mm) Measure->End

Materials:

  • Mueller-Hinton Agar (MHA) plates.
  • Sterile filter paper disks (6 mm diameter) or a cork borer for creating wells.
  • This compound solution in a suitable solvent.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described above.
  • Plate Inoculation: Evenly swab the entire surface of the MHA plate with the bacterial suspension using a sterile cotton swab.
  • Application of Compound:
    • Disk Diffusion: Impregnate sterile paper disks with a specific volume (e.g., 20 μL) of this compound solution at the desired concentration. Allow the solvent to evaporate, then place the disks onto the surface of the inoculated agar.
    • Well Diffusion: Use a sterile cork borer to create wells in the agar. Add a specific volume (e.g., 50-100 μL) of the this compound solution directly into the well.
  • Diffusion: Allow the plate to stand at room temperature or at 4°C for about 30 minutes to permit the compound to diffuse into the agar.
  • Incubation: Incubate the plates in an inverted position at 35±2°C for 18-24 hours.
  • Analysis: After incubation, measure the diameter of the clear Zone of Inhibition (ZOI) around the disk or well, including the disk/well diameter, in millimeters. A larger ZOI indicates greater antibacterial activity.

Key Considerations for Researchers

  • Solubility and Vehicle: this compound's solubility is a critical factor. DMSO is a common solvent for preparing stock solutions of lipophilic compounds like triterpenoids. The final concentration of DMSO in the assay should not exceed 1% (v/v), and a vehicle control must be included to rule out solvent toxicity [1] [5].
  • Advanced Techniques: For more rapid or mechanistic insights, consider advanced methods like the Bioluminescent Simultaneous Antagonism (BSLA) Assay, which uses bioluminescent reporter bacteria to quickly indicate cell death [6], or Bioautography, which can link antibacterial activity to specific compounds on a Thin-Layer Chromatography (TLC) plate [2].
  • Research-Use Only: Note that this compound is sold explicitly "for research use only" and is not for administration to patients [1].

Conclusion

This application note provides a foundation for evaluating the antibacterial properties of this compound. The core activity data exists, and by applying the standardized, detailed protocols above, researchers can reliably characterize its efficacy against a range of bacterial pathogens. Future work should focus on mechanistic studies to understand its specific mode of action and on in vivo validation of its therapeutic potential.

References

Comprehensive Application Notes and Protocols for Obtusalin Bioactivity Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Obtusalin

This compound is a naturally occurring triterpenoid compound first isolated from R. dauricum and subsequently identified in other plant species including Melodinus suaveolens [1] [2]. This secondary metabolite belongs to a structurally diverse class of natural products known for their wide range of biological activities and pharmaceutical potential. This compound exhibits characteristic UV absorption at 210 nm, which serves as an important analytical property for its identification and quantification in various experimental matrices [1] [3]. The compound has garnered significant research interest primarily due to its demonstrated antibacterial properties against several clinically relevant bacterial strains, positioning it as a promising candidate for further pharmaceutical development [1] [2].

The structural foundation of this compound is based on a 30-carbon skeleton characteristic of triterpenoids, with a molecular formula of C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol [1] [3] [4]. This compound has been assigned the CAS registry number 125164-64-9, providing a unique identifier for this chemical entity across scientific databases and commercial product listings [1] [3]. The compound's specific spatial arrangement of atoms, including its chiral centers, is represented in various notation systems including SMILES strings and stereochemical descriptors, which are crucial for understanding its structure-activity relationships [1] [4].

Chemical and Physical Properties

This compound possesses distinct physicochemical characteristics that influence both its biological behavior and analytical detection. The compound is typically supplied as a solid powder with recommended storage at -20°C for long-term stability preservation [3] [4]. When working with this compound in experimental settings, researchers should note that solutions prepared for bioactivity assays generally require storage at -80°C for extended stability (approximately 6 months) or -20°C for shorter durations (approximately 1 month) [3]. These storage conditions help maintain the structural integrity and bioactive potential of the compound during experimental workflows.

The following table summarizes the fundamental chemical and physical properties of this compound:

Table 1: Fundamental Properties of this compound

Property Specification Reference
Molecular Formula C₃₀H₅₀O₂ [1] [3]
Molecular Weight 442.72 g/mol [1] [3]
CAS Registry Number 125164-64-9 [1] [3] [4]
UV Absorption Maximum 210 nm [1] [3]
Purity Specification ≥98.0% [3]
Storage Conditions -20°C (powder) [3] [4]

Bioactivity Profile

Antibacterial Activity

This compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacterial strains, as established through standardized antimicrobial susceptibility testing. The primary quantitative measure of antibacterial potency—the Minimum Inhibitory Concentration (MIC)—has been determined for this compound against several clinically relevant microorganisms [1]. The MIC values represent the lowest concentration of this compound required to completely inhibit visible bacterial growth under controlled laboratory conditions, providing crucial information for dose-response relationships and potential therapeutic applications.

Research indicates that this compound exhibits a variable susceptibility profile across different bacterial species, with generally greater potency against Gram-positive organisms compared to Gram-negative strains [1]. This differential activity likely reflects variations in cellular envelope structure and permeability between these bacterial classes. Notably, this compound showed potent activity against Enterococcus faecalis ATCC 10541 and Staphylococcus aureus ATCC 25922, both of which are significant human pathogens with increasing antibiotic resistance concerns [1].

Table 2: Antibacterial Activity of this compound Against Reference Strains

Bacterial Strain MIC Value (μg/mL) Bacterial Classification Reference
Enterococcus faecalis ATCC 10541 50 Gram-positive [1]
Staphylococcus aureus ATCC 25922 50 Gram-positive [1]
Providensia smartii ATCC 29916 100 Gram-negative [1]
Escherichia coli ATCC 8739 100 Gram-negative [1]
Additional Bioactivities

Beyond its established antibacterial properties, this compound's structural similarity to other bioactive triterpenoids suggests potential for additional pharmacological effects. Triterpenoids as a chemical class have been extensively documented to possess anti-inflammatory, antioxidant, and cytotoxic activities against various cancer cell lines [5]. While specific mechanistic studies for this compound are limited in the current literature, the compound's core structure shares significant homology with known bioactive triterpenoids such as ursolic acid, betulin, and α-amyrin, which were isolated alongside this compound in studies of Melodinus suaveolens [2]. These structural analogs have demonstrated multifunctional bioactivities through modulation of key cellular signaling pathways, suggesting potential research directions for investigating similar mechanisms for this compound.

The broder biological significance of this compound extends beyond direct antimicrobial effects, as natural products often exhibit polypharmacological profiles that can be exploited for therapeutic development. Future research directions should include assessment of this compound's effects on eukaryotic cells, including potential cytotoxic, anti-inflammatory, or immunomodulatory activities that are commonly associated with triterpenoid scaffolds [5]. Additionally, investigation into possible synergistic relationships between this compound and conventional antibiotics may reveal opportunities for combination therapies to address the growing challenge of antimicrobial resistance.

Experimental Protocols

Antibacterial Susceptibility Testing

The following protocol details the standardized methodology for determining the antibacterial activity of this compound against reference bacterial strains, adapted from experimental procedures described in the literature [1] [2]. This protocol employs the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines, which provides quantitative MIC values for objective comparison of antibacterial potency.

4.1.1 Materials and Reagents
  • This compound standard (purity ≥98%) [3]
  • Dimethyl sulfoxide (DMSO), molecular biology grade
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well flat-bottom microtiter plates
  • Bacterial reference strains (e.g., ATCC strains)
  • Sterile saline (0.85% NaCl)
  • Positive control antibiotics (e.g., ampicillin, ciprofloxacin)
4.1.2 Preparation of Inoculum
  • Revive bacterial strains from frozen stocks by subculturing twice on appropriate agar media to ensure optimal viability and purity.
  • Prepare bacterial suspensions by selecting 3-5 well-isolated colonies of similar morphology and transferring them to sterile saline.
  • Adjust turbidity to approximately 0.5 McFarland standard, equivalent to 1-2 × 10⁸ CFU/mL for Enterobacteriaceae.
  • Further dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in each test well.
4.1.3 Preparation of this compound Dilutions
  • Prepare stock solution of this compound at 5.12 mg/mL in DMSO as a primary stock.
  • Perform serial two-fold dilutions in CAMHB to generate working concentrations ranging from 0.781 to 100 µg/mL [1].
  • Add 100 µL of each this compound dilution to appropriate wells of the microtiter plate.
  • Include appropriate controls: growth control (medium + inoculum), sterility control (medium only), and solvent control (DMSO at highest concentration used + inoculum).
4.1.4 Inoculation and Incubation
  • Add 100 µL of prepared bacterial inoculum to each test well except sterility controls.
  • Seal plates with permeable membrane or lid and incubate at 35±2°C for 16-20 hours under ambient atmosphere.
  • Following incubation, examine plates for visible turbidity indicating bacterial growth.
4.1.5 Determination of MIC and Data Interpretation
  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [1].
  • Record MIC values in µg/mL for each tested strain.
  • Compare results with quality control ranges for reference antibiotics when available to ensure assay validity.
Compound Handling and Storage Guidelines

Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring reproducible experimental results. The following protocols outline recommended practices for this compound management in research settings:

  • Storage Conditions:

    • Powdered this compound should be stored desiccated at -20°C, where it remains stable for up to 3 years, or at 4°C for up to 2 years [3].
    • Stock solutions prepared in appropriate solvents (e.g., DMSO) should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month) [3].
    • Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots whenever possible.
  • Solution Preparation:

    • Allow the compound to equilibrate to room temperature before opening containers to prevent moisture condensation.
    • Use sterile techniques when preparing solutions for biological assays to maintain aseptic conditions.
    • Document solvent concentrations and preparation dates for all solutions.

Proposed Mechanism of Action and Signaling Pathways

While the exact molecular mechanisms underlying this compound's antibacterial activity have not been fully elucidated, its classification as a triterpenoid provides insights into potential mechanisms based on established structure-activity relationships of similar natural products. Triterpenoids typically exhibit antibacterial effects through membrane disruption, protein synthesis inhibition, and interference with essential enzymatic processes [2] [5]. The following diagram illustrates the proposed antibacterial mechanism of this compound and the experimental workflow for its evaluation:

G cluster_0 Proposed Antibacterial Mechanisms This compound This compound MembraneTarget Bacterial Cell Membrane This compound->MembraneTarget 1. Disruption Intracellular Intracellular Targets This compound->Intracellular 2. Penetration Effects Effects MembraneTarget->Effects Increased permeability Intracellular->Effects Protein/DNA inhibition ExperimentalValidation Experimental Validation (MIC Determination) Effects->ExperimentalValidation

Diagram 1: Proposed Antibacterial Mechanism and Experimental Validation of this compound. The diagram illustrates potential mechanisms of action including membrane disruption and intracellular target interference, leading to measurable antibacterial effects validated through MIC determination assays.

The experimental workflow for investigating this compound's bioactivity follows a systematic approach from compound preparation through data interpretation, as visualized in the following diagram:

G Start Compound Preparation Step1 Stock Solution Preparation in DMSO Start->Step1 Step2 Serial Dilution in Growth Medium Step1->Step2 Step3 Bacterial Inoculum Standardization Step2->Step3 Control1 Sterility Control Step2->Control1 Control2 Solvent Control Step2->Control2 Step4 Microplate Setup and Incubation Step3->Step4 Step5 Growth Measurement and MIC Determination Step4->Step5 Control3 Growth Control Step4->Control3 End Data Analysis and Interpretation Step5->End

Diagram 2: Experimental Workflow for this compound Antibacterial Activity Assessment. The diagram outlines the key steps in the broth microdilution method for MIC determination, including critical quality control points that ensure assay validity and result reliability.

Research Applications and Future Perspectives

This compound presents several promising research applications in pharmaceutical development and natural product chemistry. The compound's confirmed antibacterial activity against clinically significant pathogens, including antibiotic-resistant strains like Enterococcus faecalis and Staphylococcus aureus, positions it as a valuable scaffold for developing novel anti-infective agents [1] [2]. Future research should focus on expanding the understanding of this compound's potential through the following approaches:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of this compound's chemical structure to identify key functional groups responsible for its antibacterial activity, potentially enhancing potency and reducing potential toxicity.
  • Synergy Testing: Evaluation of this compound in combination with conventional antibiotics to identify potential synergistic effects that could revitalize existing antimicrobial agents against resistant strains.
  • Mechanism of Action Elucidation: Comprehensive studies to identify this compound's specific molecular targets in bacterial cells, which could reveal novel antibacterial strategies distinct from existing antibiotics.
  • In Vivo Efficacy Studies: Assessment of this compound's antibacterial activity in animal models of infection to establish proof-of-concept for therapeutic application and determine preliminary pharmacokinetic and safety profiles.

The growing database of natural products, such as the expanded NPASS database which now includes quantitative composition, bioactivity, and ADME-Tox data for numerous natural compounds, provides valuable resources for contextualizing this compound's properties within the broader landscape of natural product drug discovery [6]. Such databases enable researchers to identify structural analogs, predict potential activities, and guide targeted investigation of promising compounds like this compound.

Conclusion

This compound represents a promising triterpenoid with demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The application notes and detailed protocols provided in this document establish a foundation for standardized evaluation of this compound's bioactivity, particularly focusing on its antimicrobial potential. The quantitative data presented—including MIC values of 50 μg/mL against Enterococcus faecalis ATCC 10541 and Staphylococcus aureus ATCC 25922—provide benchmark measurements for future investigations [1]. As antibiotic resistance continues to pose significant challenges to global health, exploration of novel antibacterial compounds like this compound remains critically important. Further research is warranted to fully elucidate its mechanism of action, optimize its antibacterial efficacy through structural modification, and evaluate its potential for therapeutic development.

References

Application Notes: Obtustatin as a Selective α1β1 Integrin Inhibitor in Experimental Melanoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Obtustatin is a low molecular weight, KTS-disintegrin peptide isolated from snake venom that functions as a highly selective inhibitor of the collagen receptor α1β1 integrin, which is expressed on endothelial cells. This integrin plays a critical role in pathological angiogenesis, the process of new blood vessel formation that supports tumor growth and metastasis. The mechanism of obtustatin's angiostatic activity involves binding specifically to the α1β1 integrin, thereby blocking the proliferation of microvascular endothelial cells and inducing caspase-dependent apoptosis. This targeted inhibition disrupts the tumor vascular network, effectively starving the tumor of necessary oxygen and nutrients. The specificity of obtustatin for α1β1 integrin makes it a valuable tool compound for studying integrin-mediated signaling pathways in angiogenesis and for evaluating potential anti-angiogenic therapies in cancer research, particularly in highly vascularized tumors like melanoma. Its low molecular weight contributes to its potent therapeutic potential, as demonstrated in multiple animal model systems. [1]

Experimental Protocols and Methodologies

In Vitro Protocol: Microvascular Endothelial Cell Proliferation and Apoptosis Assay

This protocol is designed to assess the direct anti-angiogenic effects of obtustatin by measuring its impact on endothelial cell viability and death.

  • Primary Objective: To quantify the inhibitory effect of obtustatin on microvascular endothelial cell proliferation and to determine the mechanism of cell death.
  • Cell Line: Primary human or murine microvascular endothelial cells are recommended for physiological relevance.
  • Reagents: Obtustatin peptide, cell culture medium with serum, serum-free medium, phosphate-buffered saline (PBS), trypsin-EDTA, MTT assay kit or similar cell viability reagent, caspase-3 activity assay kit, Annexin V-FITC/propidium iodide staining solution for flow cytometry.
  • Equipment: CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter, microplate reader, flow cytometer, tissue culture-treated plates (96-well and 6-well formats).

Procedure:

  • Cell Seeding: Harvest exponentially growing microvascular endothelial cells and prepare a single-cell suspension. Seed cells in 96-well plates (5×10³ cells/well for viability assays) and 6-well plates (2×10⁵ cells/well for apoptosis assays) in complete medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
  • Treatment: Prepare serial dilutions of obtustatin in serum-free medium. A typical concentration range is 10 nM to 10 µM. Replace the medium in the seeded plates with the obtustatin-containing serum-free medium. Include control wells with serum-free medium only (untreated control). Perform treatments in triplicate or quadruplicate for statistical robustness.
  • Incubation: Incubate the plates for 24-48 hours. The specific duration may be optimized based on the cell type and the readout parameters.
  • Viability Measurement: For MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage inhibition of proliferation relative to untreated controls.
  • Apoptosis Detection:
    • For caspase-3 activity, lyse the cells from the 6-well plate and measure the cleavage of a caspase-specific substrate according to the manufacturer's protocol.
    • For Annexin V/PI staining, harvest cells by gentle trypsinization, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI, incubate in the dark for 15 minutes, and analyze by flow cytometry within 1 hour.
  • Data Analysis: Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to compare treated groups with controls. A significant, dose-dependent increase in caspase-3 activity and the percentage of Annexin V-positive cells confirms the induction of caspase-dependent apoptosis. [1]
Ex Ovo CAM Angiogenesis Assay Protocol

The Chick Chorioallantoic Membrane (CAM) assay is a well-established model for studying angiogenesis in a complex, in vivo-like environment.

  • Primary Objective: To evaluate the anti-angiogenic efficacy of obtustatin in a pathologically induced neovascularization model.
  • Experimental Model: Fertilized quail or chicken eggs.
  • Reagents: Obtustatin, methylcellulose disks or pellets, PBS, formaldehyde solution for fixation.
  • Equipment: Incubator, stereomicroscope, fine forceps and scissors.

Procedure:

  • Egg Incubation: Incubate fertilized quail eggs at 37°C with constant humidity for approximately 3 days (E3).
  • Window Preparation: On E3, carefully create a small window in the eggshell to access the CAM. Seal the window with tape and return the eggs to the incubator.
  • Tumor Implantation and Treatment: On E9, implant a tumor fragment (e.g., B16F10 melanoma) or a pro-angiogenic factor (e.g., bFGF) onto the CAM. Place a methylcellulose disk containing obtustatin (at a defined concentration) adjacent to the implant. For control groups, use disks containing PBS only.
  • Incubation and Observation: Return the eggs to the incubator and allow angiogenesis to proceed for 2-3 days.
  • Fixation and Analysis: On E11 or E12, inject a fixative solution into the CAM and excise it. Capture images of the vascular network under a stereomicroscope. Quantify the neovascularization by counting the number of vessel branch points in a defined field or by measuring the vascular density using image analysis software. [1]

Quantitative Data Summary

The following tables consolidate key quantitative findings from experimental studies on obtustatin.

Table 1: In Vitro Efficacy Profile of Obtustatin

Experimental Model Key Measured Outcome Reported Effect Notes
Microvascular Endothelial Cells Inhibition of Cell Proliferation Potent inhibition Dose-dependent effect [1]
Microvascular Endothelial Cells Induction of Apoptosis Caspase-dependent Confirmed via activity assay [1]

Table 2: In Vivo and Ex Vivo Efficacy of Obtustatin in Melanoma Models

Animal Model Tumor Type Dosing Route Reported Outcome
Nude Mouse MV3 Human Melanoma Intravenous (i.v.) Complete blockade of cancer growth [1]
Mouse (Syngeneic) B16F10 Melanoma Intravenous (i.v.) Significant reduction in tumor development [1]
Quail Embryo Experimental Melanoma Local application (on CAM) Inhibition of pathological neovascularization [1]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed signaling pathway through which obtustatin inhibits angiogenesis and induces endothelial cell apoptosis, based on the research findings. [1]

G cluster_0 Cellular Outcome Obtustatin Obtustatin Alpha1Beta1_Integrin Alpha1Beta1_Integrin Obtustatin->Alpha1Beta1_Integrin Inhibits Apoptosis Apoptosis Obtustatin->Apoptosis Induces Endothelial_Proliferation Endothelial_Proliferation Alpha1Beta1_Integrin->Endothelial_Proliferation Promotes Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis Apoptosis->Angiogenesis Inhibits Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Angiogenesis->Tumor_Growth Supports

Figure 1: Obtustatin's mechanism of action. The compound binds to and inhibits the α1β1 integrin on endothelial cells, leading to two primary consequences: the direct inhibition of cell proliferation and the induction of caspase-dependent apoptosis. Together, these effects disrupt the process of angiogenesis, thereby blocking tumor growth.

Integration with Broader Research Context

The use of in vitro models, like the ones described in these protocols, is a fundamental first step in the drug development pipeline. These models offer significant advantages, including cost efficiency, reduced ethical concerns, and the ability to control experimental conditions while isolating specific variables. However, they cannot fully replicate the intricate interactions of a whole organism. Therefore, the promising in vitro and ex ovo results obtained with obtustatin were logically followed by in vivo validation in mouse and quail models, creating a complementary research approach that enhances the predictive power of the findings. This integrated strategy is considered best practice in translational research. [2]

Furthermore, the field is advancing towards more sophisticated three-dimensional (3D) in vitro platforms, such as spheroids, organoids, and microfluidic systems, which better mimic the complex architecture and cell-cell interactions of human tissues. For diseases like liver fibrosis—a condition also involving complex cell interactions and extracellular matrix remodeling—such 3D models have proven invaluable for recapitulating key disease features. Future studies on obtustatin could benefit from employing these advanced models to gain deeper mechanistic insights before proceeding to more costly and complex in vivo experiments. [3]

References

Protocol for Dilution Calculations in Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the universal formula and a step-by-step method for preparing diluted stock solutions of research compounds, such as bufotalin, for in vitro assays.

1. The Fundamental Dilution Formula

The calculation is based on the dilution equation, which is common to all calculators found in the search results [1] [2] [3]: C1V1 = C2V2

  • C1 = Concentration of the stock solution
  • V1 = Volume of the stock solution to be used
  • C2 = Desired concentration of the final solution
  • V2 = Desired volume of the final solution

2. Step-by-Step Workflow & Calculation

The following diagram illustrates the logical workflow for planning and executing a dilution for cell-based assays.

G Start Define Assay Parameters Step1 Identify Stock Concentration (C1) Start->Step1 Step2 Define Final Concentration (C2) and Volume (V2) Step1->Step2 Step3 Apply Formula: V1 = (C2 × V2) / C1 Step2->Step3 Step4 Calculate V1 (Stock Volume to Dilute) Step3->Step4 Step5 Dilute V1 with Solvent to Total Volume V2 Step4->Step5 Assay Use in Assay Step5->Assay

Practical Example: Suppose you have a 10 mM bufotalin stock solution and need to prepare 20 mL of a 50 µM working solution for a cytotoxicity assay [1].

  • C1 = 10 mM = 10,000 µM
  • C2 = 50 µM
  • V2 = 20 mL
  • V1 = ? (the unknown)

Calculation: V1 = (C2 × V2) / C1 = (50 µM × 20 mL) / 10,000 µM = 0.1 mL (or 100 µL)

Procedure:

  • Pipette 100 µL of the 10 mM bufotalin stock solution.
  • Add it to a container suitable for your assay.
  • Dilute with an appropriate solvent (e.g., culture medium) to a total final volume of 20 mL.
  • Mix thoroughly to ensure homogeneity before use.

Summary of Online Dilution Calculators

For convenience and to minimize calculation errors, several free online tools are available. The table below compares their primary uses.

Calculator Tool Primary Application Source
General Dilution Calculator Diluting stock solutions of known concentration; uses C1V1=C2V2 Tocris [1]
Solution Dilution Calculator Diluting solutions of known molarity; uses M1V1=M2V2 Sigma-Aldrich [2]
Antibody Dilution Tool Calculating volumes for stock antibody and buffer dilutions CiteAb [3]
Dilution Ratio Calculator Calculating solute/solvent volumes based on a ratio (e.g., 1:10) Omni Calculator [4]
Molecular Biology Calculators Diluting DNA/oligos by mass/volume or molarity; resuspending primers Functional Biosciences [5], IDT [6]

Research Context: Bufotalin as a Investigational Compound

Bufotalin is a promising bufadienolide isolated from toad venom with demonstrated potent cytotoxic activities, making it a candidate for innovative chemotherapy agents [7]. Recent studies show it induces apoptosis and cell cycle arrest, and inhibits metastasis by modulating key pathways such as Akt, p53, and STAT3/EMT signaling [7]. This multi-target mechanism is particularly relevant for overcoming multidrug resistance in cancer therapy. Advances in its chemical synthesis have also improved production yields [7].

Critical Notes for Laboratory Practice

  • Unit Consistency: The most common error in dilution calculations is unit inconsistency. Ensure all concentration and volume units are the same (e.g., convert mM to µM, L to mL) before applying the C1V1=C2V2 formula [1] [5].
  • Solvent Compatibility: The choice of solvent for dilution is critical. Bufotalin's solvent should be compatible with both the stock solution and the biological assay system to prevent precipitation or non-specific effects.
  • Documentation: Meticulously record all calculated and actual weights, volumes, and concentrations. This is essential for experiment reproducibility and troubleshooting.

References

Obtusalin: Basic Chemical and Storage Information

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available key identifiers and basic handling information for Obtusalin. [1]

Property Specification
CAS Number 125164-64-9 [1]
Molecular Formula C30H50O2 [1]
Molecular Weight 442.7 g/mol [1]
Physical Form Solid [1]
Recommended Storage Store in tightly closed containers at room temperature, protected from light and moisture. [1]

Proposed Stability Testing Protocol for this compound

As no specific stability data for this compound was found in the search results, the following protocol is designed based on current regulatory guidance for small molecule drug substances, specifically the consolidated ICH Q1 guideline. [2] [3]

Stability Study Design
  • Batch Selection: A minimum of one batch is required for forced degradation studies. For formal shelf-life studies, three primary batches manufactured by a process comparable to the final commercial scale should be used. [3]
  • Container-Closure System: Stability studies should be conducted using containers and closure systems that are identical or representative of the proposed commercial packaging. [3]
Recommended Storage Conditions

The storage conditions should cover long-term, accelerated, and stress testing. The following table outlines the standard study conditions, which should be tailored based on the intended storage climate zone. [3]

Study Type Condition Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the re-test period for the drug substance [3]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To assess the effect of short-term excursions and support long-term data [3]
Forced Degradation Varied (see below) Until "extensive decomposition" To elucidate intrinsic stability and degradation pathways [3]
Forced Degradation (Stress Testing) Endpoints

Forced degradation studies are critical for validating analytical methods. A two-endpoint classification is recommended: [2]

  • Reactive Drugs: Stress the sample until a target level of total degradation is achieved (e.g., 5-20%).
  • Stable Drugs: Apply a specified, rigorous amount of stress (e.g., exposure to intense light or high heat), even in the absence of significant degradation.

The experimental workflow for establishing these endpoints is as follows:

G Start Start Forced Degradation Study Condition1 Apply Stress Condition (e.g., Heat, Hydrolysis, Oxidation) Start->Condition1 Decision1 Has a target % degradation been reached? Condition1->Decision1 Condition2 Continue stress for a specified duration Decision1->Condition2 No Analyze Analyze Samples Decision1->Analyze Yes Decision2 Has the specified duration been reached? Condition2->Decision2 Decision2->Condition1 No Decision2->Analyze Yes End Establish Degradation Profile Analyze->End

Analytical Method and Specifications

A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), must be used and validated to accurately measure the active ingredient and its degradation products without interference. [2] [3] Testing should include:

  • Potency: Assay of this compound.
  • Purity: Profile of related substances and degradation products.
  • Physicochemical Properties: Physical characteristics relevant to the solid form.

Stability should be defined as the retention of ≥90% of the initial this compound concentration. [4]

Critical Considerations for Researchers

  • Laboratory Use Only: It is imperative to note that this compound, as supplied for research, is not approved for diagnostic, therapeutic, or clinical applications. [1]
  • Data Gaps: The search results revealed a lack of specific, peer-reviewed stability data for this compound under various climatic conditions, particularly elevated temperatures. This protocol is based on generalized guidelines, and experimental data for this compound is essential. [4]
  • Photostability: A dedicated photostability study must be conducted per ICH Q1B guidelines, which includes both forced photodegradation and confirmatory testing. [3]

Conclusion

This document provides a foundational framework for establishing the storage conditions and stability profile of this compound. The core recommendation is to implement the outlined stability protocol, which is aligned with current regulatory standards, to generate the necessary data to support your research and development activities.

References

Application Note: A Framework for Screening the Biological Activity of a Novel Compound

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized framework for the preliminary biological screening of a novel compound, designated here as Compound X. The protocols outlined are designed to systematically evaluate its therapeutic potential [1] [2].

Phytochemical Characterization

A comprehensive phytochemical profile is the foundation for understanding a compound's bioactivity.

  • Objective: To identify and quantify the major chemical constituents present in the extract of Compound X.
  • Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.
    • Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., ethanol, methanol) and filtered through a 0.22 µm membrane filter prior to injection.
    • Instrumentation:
      • GC-MS: Use a non-polar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from 60°C to 300°C at a rate of 10°C/min. Helium is used as the carrier gas. Mass spectra are acquired in electron ionization (EI) mode at 70 eV.
      • LC-MS/MS: Use a C18 reverse-phase column. The mobile phase consists of a gradient of water and acetonitrile, both with 0.1% formic acid. Mass spectrometry is performed in positive and negative electrospray ionization (ESI) modes.
    • Data Analysis: Constituents are identified by comparing their mass spectral fragmentation patterns and retention times with those of reference standards in databases (NIST, Wiley).
In Vitro Cytotoxicity and Anticancer Activity

This assay evaluates the compound's ability to inhibit the growth of various cancer cell lines and its selectivity over normal cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a panel of human cancer cell lines.
  • Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
    • Cell Lines: A standard panel includes A549 (lung carcinoma), HCT116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). A non-cancerous cell line like MRC-5 (human lung fibroblast) is used to assess selectivity.
    • Procedure:
      • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
      • Treat cells with a series of concentrations of Compound X (e.g., 1-100 µg/mL) for 48-72 hours. Doxorubicin is used as a positive control.
      • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
      • Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
    • Data Analysis: IC₅₀ values are calculated using non-linear regression analysis of the dose-response curve. The selectivity index (SI) is calculated as IC₅₀ (normal cells) / IC₅₀ (cancer cells).

Table 1: Example Cytotoxicity Data for a Plant Extract (for reference)

Cell Line Type IC₅₀ (µg/mL) Leaf Extract IC₅₀ (µg/mL) Stem Extract IC₅₀ (µg/mL) Doxorubicin (Control)
A549 Lung Carcinoma 18.45 ± 1.2 33.61 ± 2.0 1.44 ± 0.3
HCT116 Colorectal Carcinoma 24.90 ± 1.7 45.30 ± 2.4 1.16 ± 0.2
HepG2 Liver Carcinoma >100 >100 Not Shown
MRC-5 Normal Lung Fibroblast >100 >100 Not Shown

Note: This table is based on data from a study on *Thuja occidentalis and is provided as an example of format and data type only [2].*

Apoptosis and Cell Cycle Analysis

For extracts showing promising cytotoxicity, further investigation into the mechanism of cell death is crucial.

  • Objective: To determine if Compound X induces programmed cell death (apoptosis) and arrests the cell cycle at a specific phase.
  • Protocol:
    • Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are stained with Annexin V-FITC and PI. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified using flow cytometry [2].
    • Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with PI. The DNA content is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle [2].
    • Western Blotting: Analyze the expression of key apoptosis-related proteins (e.g., Cleaved Caspase-3, p53, BAX) in treated versus untreated cells to confirm the apoptotic pathway [2].
In Silico Molecular Docking

Computational methods predict the interaction between a compound and a biological target.

  • Objective: To predict the binding affinity and orientation of constituents of Compound X to specific protein targets (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase).
  • Protocol:
    • Ligand Preparation: The 3D structures of identified phytochemicals are obtained from databases like PubChem and energy-minimized.
    • Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and cofactors are removed, and hydrogen atoms are added.
    • Docking: Docking simulations are performed using software like AutoDock Vina. The binding site is defined based on known literature.
    • Analysis: The binding affinity (ΔG in kcal/mol) and the specific amino acid residues involved in interactions (hydrogen bonds, hydrophobic interactions) are analyzed [2].

Table 2: Example In Silico Docking Results (for reference)

Phytochemical Molecular Target Binding Affinity (ΔG, kcal/mol) Key Interacting Amino Acids
β-Sitosterol Epidermal Growth Factor Receptor -10.6 LYS 745, MET 793, ASP 855
Podocarp-7-en-3β-ol Epidermal Growth Factor Receptor -9.1 LEU 718, VAL 726, ALA 743
Cedrol Epidermal Growth Factor Receptor -8.4 PHE 723, THR 790, LEU 844
Reference Inhibitor Epidermal Growth Factor Receptor -10.5 Multiple

Note: This table is based on data from a study on *Thuja occidentalis and is provided as an example of format and data type only [2].*

Experimental Workflow and Pathway Visualization

The following diagrams, created using the DOT language, illustrate the core experimental workflow and a hypothetical mechanism of action for a bioactive compound. You can use these scripts as a template, replacing the placeholders with data specific to Obtusalin.

G Bioactivity Screening Workflow cluster_mech Start Start Phytochem Phytochemical Analysis (GC-MS/LC-MS) Start->Phytochem InVitro In Vitro Cytotoxicity (MTT Assay) Phytochem->InVitro MechStudy Mechanism of Action Studies InVitro->MechStudy Apoptosis Apoptosis Assay (Annexin V/PI) MechStudy->Apoptosis CellCycle Cell Cycle Analysis MechStudy->CellCycle WesternBlot Western Blotting MechStudy->WesternBlot InSilico In Silico Docking Report Data Integration & Reporting InSilico->Report Apoptosis->InSilico CellCycle->InSilico WesternBlot->InSilico

G Hypothetical Apoptotic Signaling Pathway Compound Compound p53 p53 Tumor Suppressor Compound->p53 Activates Caspase3 Caspase-3 (Inactive) p53->Caspase3 Upregulates CleavedCasp3 Cleaved Caspase-3 (Active) Caspase3->CleavedCasp3 Cleavage Apoptosis Apoptosis (Programmed Cell Death) CleavedCasp3->Apoptosis Induces

How to Proceed with this compound Research

  • Consult Specialized Databases: Search for "this compound" in scientific databases such as PubMed, Google Scholar, SciFinder, and Scopus using its precise chemical name or registry number (e.g., CAS number).
  • Review Patent Literature: The compound may be described in patent applications related to pharmacology or natural product chemistry.
  • Contact Experts: Reaching out to researchers specializing in the plant genus from which this compound is derived could provide leads.

References

Obtusalin Research Applications: Antibacterial Activity and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Obtusalin is a triterpenoid compound that has been isolated from medicinal herbs such as Elephantopus scaber and Melodinus suaveolens. Current scientific literature indicates its primary research application is in the exploration of its antibacterial properties [1] [2] [3]. This document provides a detailed guide for researchers on its known activities and standardized protocols for evaluation.

Chemical and Physical Properties

This compound has the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol [1]. It is typically supplied as a powder with a purity of ≥98% [1] [2].

Table 1: Basic Chemical Data for this compound
Property Specification
CAS Number 125164-64-9 [1] [2] [3]
Molecular Formula C₃₀H₅₀O₂ [1] [2] [3]
Molecular Weight 442.7 g/mol [1]
Purity ≥98% [1] [2]
UV Absorption 210 nm [2] [3]
Source Plants Elephantopus scaber, Melodinus suaveolens [1]

Quantitative Biological Activity Data

Research has quantified the antibacterial activity of this compound against several bacterial strains using the Minimum Inhibitory Concentration (MIC) assay [3].

Table 2: Antibacterial Activity of this compound (MIC Values)
Bacterial Strain Strain Identifier MIC (μg/mL) [3]
Enterococcus faecalis ATCC 10541 50
Staphylococcus aureus ATCC 25922 50
Providencia smartii ATCC 29916 100
Escherichia coli ATCC 8739 100

Detailed Experimental Protocols

Protocol: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from methods used to evaluate this compound's antibacterial activity [3].

1. Principle The MIC is the lowest concentration of an antimicrobial compound that prevents the visible growth of a microorganism after overnight incubation. This method uses a serial dilution of this compound in a liquid growth medium.

2. Materials

  • Test Compound: this compound (powder) [1]
  • Solvent: Dimethyl Sulfoxide (DMSO) [1]
  • Bacterial Strains: e.g., Staphylococcus aureus ATCC 25922 [3]
  • Growth Medium: Appropriate broth (e.g., Mueller-Hinton Broth)
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer

3. Procedure

  • Step 1: Preparation of Stock Solution
    • Dissolve this compound powder in DMSO to prepare a primary stock solution (e.g., 10 mg/mL) [1]. Vortex until completely dissolved.
  • Step 2: Serial Dilution
    • Perform a two-fold serial dilution of the stock solution in the growth medium across the 96-well plate to create a concentration range (e.g., from 100 µg/mL to 0.781 µg/mL) [3].
  • Step 3: Inoculation
    • Standardize the bacterial suspension to approximately 5 x 10⁵ CFU/mL and add an equal volume to each well containing the diluted compound. Include growth control (bacteria, no compound) and sterility control (medium only) wells.
  • Step 4: Incubation
    • Seal the plate and incubate at 37°C for 18-24 hours.
  • Step 5: Result Interpretation
    • The MIC is determined as the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring absorbance with a spectrophotometer or plate reader.

4. Notes

  • This compound is soluble in DMSO, chloroform, dichloromethane, and acetone [1]. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid antimicrobial effects on the bacteria.
  • Store this compound powder at -20°C for long-term stability. Stock solutions in DMSO are stable for approximately one month at -20°C [1] [2].

Mechanism and Workflow Analysis

The following diagram outlines the general research workflow for isolating and evaluating the antibacterial properties of this compound, from plant material to mechanistic insight.

G Start Start: Plant Material (Elephantopus scaber) A Extraction and Isolation Start->A B This compound (Powder) A->B C Antibacterial Screening (MIC Assay) B->C D Result: MIC Values (Table 2) C->D E Potential Mechanisms D->E F1 Cell Membrane disruption? E->F1 F2 Protein synthesis inhibition? E->F2 F3 Further mechanistic studies needed E->F3

Research Applications and Future Directions

The primary research application for this compound is as a natural product lead compound in antibacterial research [1] [3]. Its moderate activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) bacteria makes it a candidate for further chemical optimization and mechanistic studies.

Future research directions should focus on:

  • Mechanism of Action Studies: The specific molecular target of this compound in bacterial cells is currently unknown. Research should investigate its interaction with cell membranes, key enzymes, or genetic material.
  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound could help identify which parts of its triterpenoid structure are critical for its activity, potentially leading to more potent derivatives.
  • Synergy Studies: Evaluating this compound in combination with known antibiotics could reveal synergistic effects, potentially restoring the efficacy of existing drugs against resistant strains.

References

Chemical Identification of Obtusalin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information for Obtusalin found in the search results.

Property Description
Compound Type Triterpenoid (a type of prenol lipid) [1]
Molecular Formula C₃₀H₅₀O₂ [1] [2]
Molecular Weight 442.70–442.72 g/mol [1] [2]
CAS Number 125164-64-9 [2]
Known Source Rhododendron dauricum [2]
Reported Activity Antibacterial activity [2]

Proposed General Workflow for Triterpenoid Isolation

Since a direct protocol is unavailable, the following diagram outlines a standard multi-step process for isolating natural products like this compound from plant material. This workflow synthesizes common techniques described in phytochemistry literature [3].

Start Start: Plant Material (e.g., Rhododendron dauricum) Extraction Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation Fractions Partitioned Fractions Fractionation->Fractions Chrom1 Open-Column Chromatography Fractions->Chrom1 SubFrac Sub-Fractions Chrom1->SubFrac Chrom2 HPLC Purification SubFrac->Chrom2 PureCompound Pure this compound Chrom2->PureCompound Analysis Structure Verification (NMR, MS) PureCompound->Analysis End End: Isolated Compound Analysis->End

Key Considerations for Method Development

Given the lack of a specific protocol, here are critical factors you would need to consider and optimize when developing an isolation method for this compound.

  • Source Material: The search results indicate this compound was first found in Rhododendron dauricum [2]. Identification of the correct plant species and organ (e.g., leaves, stems, roots) is the essential first step.
  • Extraction Solvent: Triterpenoids are often medium-polarity compounds. You would typically start with solvents like methanol or ethanol, or mixtures with water, to efficiently extract the target from the plant matrix.
  • Purification Strategy: The general workflow involves a multi-stage approach:
    • Initial Fractionation: Use solvents of different polarities (e.g., hexane, ethyl acetate, butanol) to separate the crude extract into groups of compounds with similar polarity.
    • Chromatography: This is the core of purification. Standard silica gel chromatography is a common first step for fractionation. The final and critical purification step would likely require High-Performance Liquid Chromatography (HPLC), potentially using a C18 reverse-phase column, to achieve high purity [4].
  • Tracking and Identification: Since this compound has a known UV absorption at 210 nm [2], this property can be used to track the compound during HPLC. However, definitive identification of the purified compound requires spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its molecular structure.

References

What are the core solubility challenges for water-insoluble triterpenoids like Betulin?

Author: Smolecule Technical Support Team. Date: February 2026

A primary obstacle in working with water-insoluble compounds like Betulin (and potentially Obtusalin) in in vivo experiments is achieving a true molecular solution. Without this, the compound's bioavailability—its ability to be absorbed and reach therapeutic targets in the body—is very low and unpredictable. Using simple suspensions of the powder leads to controversial and poorly reproducible results, hindering reliable scientific outcomes [1].

How can I create a molecular solution for animal studies?

A promising protocol involves initially dissolving the compound in a organic solvent, and then incorporating it into a biocompatible lipid carrier. The following method has been proven effective for Betulin [1]:

  • Primary Dissolution: Dissolve the pure compound (e.g., Betulin) in hot ethanol (>60°C) at a concentration of 20 g/L.
  • Carrier Mixing: Add this solution in batches to your selected lipid carrier (e.g., olive oil, suppository mass) which should be heated to 80°C.
  • Solvent Evaporation: While stirring, continue heating the mixture until the ethanol is completely evaporated. This leaves the compound in a molecular dispersion within the lipid carrier.
  • Concentration Verification: The maximum achievable and absorbable concentration in the carrier should be confirmed microscopically to ensure no recrystallization has occurred [1].

How do different formulation carriers compare?

The table below summarizes the maximum absorbable concentrations of Betulin in various carriers, as determined by microscopic analysis. This data can guide your initial carrier selection for this compound.

Carrier Maximum Absorbable Concentration
Olive Oil 10 mg/mL
Suppository Mass 6 mg/mL
Food-Grade Lard 4 mg/mL
Cocoa Butter 2 mg/mL

Table: Comparison of betulin solubility in different lipid carriers. Data sourced from [1].

What is a detailed workflow for preparation and analysis?

The diagram below illustrates the complete experimental workflow, from purifying the compound to administering it and analyzing tissue samples.

G Start Start: Raw Material Purification Purification Process Start->Purification Formulation Formulation Preparation Purification->Formulation InVivo In Vivo Administration Formulation->InVivo Analysis Tissue Analysis InVivo->Analysis Data Data & Conclusions Analysis->Data

Diagram Title: Experimental Workflow for Insoluble Compounds

The key steps involved are:

  • Compound Purification: High-purity Betulin (99.7%) was obtained through a multi-step process involving extraction from birch bark with ethanol and acetone, followed by precipitation and crystallization steps to remove impurities and isolate the pure compound [1].
  • Formulation Preparation: As described in the FAQ above, using the ethanol dissolution and lipid incorporation method [1].
  • In Vivo Administration: The formulated product can be administered to laboratory animals (e.g., Wistar rats, NMRI mice) via non-invasive oral routes using the lipid carriers, or other routes as required [1].
  • Tissue Analysis:
    • Sample Processing: A method was developed to process organs from experimental animals to determine the compound concentration in different tissues.
    • Quantification: Gas Chromatography with Mass Spectrometry (GC-MS) was used for quantification. The study notes that UHPLC-MS methods can offer significantly higher sensitivity [1].

What are common troubleshooting steps for solubility issues?

While the search results focus on Betulin, general troubleshooting strategies for solubility problems include:

  • Verify True Solution: Use microscopy to confirm that the compound is molecularly dispersed in the carrier and has not precipitated or crystallized out [1].
  • Optimize Buffer/Carrier Conditions: Adjusting the properties of the solvent or carrier, such as pH and ionic strength, can impact solubility. The use of different lipid carriers with varying capacities, as shown in the table above, is a key example [1] [2].
  • Consider Temperature: Conduct dissolution steps at elevated temperatures (e.g., >60°C) to increase solubility, but ensure the compound remains stable at these temperatures [1] [2].

Key technical recommendations

To summarize, for handling water-insoluble compounds like this compound based on the Betulin protocol:

  • Prioritize Molecular Solutions: Avoid simple powder suspensions for in vivo work to ensure reliable bioavailability and reproducible results [1].
  • Leverage Lipid Carriers: The ethanol-to-lipid carrier method is a simple, effective, and reproducible technique for creating molecular dispersions suitable for oral administration [1].
  • Validate Your Formulation: Use microscopic examination to determine the maximum achievable concentration in your chosen carrier before proceeding to animal studies [1].
  • Employ Sensitive Analytics: Techniques like GC-MS or the more sensitive UHPLC-MS are crucial for accurately tracking the compound's distribution and concentration in biological samples [1].

References

FAQs on Obtusalin Properties and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some foundational questions about Obtusalin.

  • Q1: What is this compound and where does it come from? this compound is a triterpenoid compound identified in the leaves of the plant Hancornia speciosa Gomes (commonly known as mangabeira) [1]. It belongs to a broader class of chemical structures studied for their potential biological activities.

  • Q2: What are the known stability concerns for compounds like this compound? While specific stability data for this compound is not available in the searched literature, triterpenoids and related natural products are generally sensitive to several environmental factors. Key concerns include:

    • Oxidation: Exposure to air (oxygen) can lead to the degradation of the compound's structure.
    • Light: Photo-decomposition can occur if the compound is exposed to light, especially UV light.
    • Temperature: Elevated temperatures can accelerate decomposition reactions.
    • pH: The stability can be highly dependent on the acidity or alkalinity of the solution.
  • Q3: How should I store this compound for experimental use? As a best practice for sensitive natural compounds, it is recommended to store this compound in a dark, cool, and dry environment. For long-term stability, consider storing it as a solid in a sealed container under an inert atmosphere (e.g., nitrogen) or in solution at low temperatures (e.g., -20°C). Always protect it from light by using amber glassware or opaque containers.

Troubleshooting Common Experimental Issues

The table below outlines potential problems, their likely causes, and corrective actions based on general laboratory practice for handling natural products.

Problem Possible Cause Solution
Low compound recovery during extraction Inefficient extraction solvent polarity; compound degradation during process. Optimize solvent system (e.g., chloroform-methanol mixtures); lower extraction temperatures; use antioxidants.
Multiple unknown peaks in HPLC analysis Compound decomposition in solution; impure initial sample. Prepare fresh solutions prior to analysis; use stabilizers in mobile phase; ensure sample purity via pre-purification.
Loss of expected bioactivity Degradation of active compound during storage or handling. Verify storage conditions (-20°C, desiccated, dark); run analytical HPLC to check compound integrity before bioassay.
Inconsistent experimental results Unstable compound leading to varying active concentrations between tests. Standardize solution preparation protocol; use single-use aliquots to minimize freeze-thaw cycles.

Experimental Protocol: Assessing Stability via HPLC

A core method for monitoring the stability of a compound like this compound is High-Performance Liquid Chromatography (HPLC). This protocol is adapted from general analytical chemistry principles and the phytochemical identification methods used for Hancornia speciosa [1].

Objective: To monitor the chemical integrity of this compound under various storage conditions over time.

Materials and Equipment:

  • This compound standard
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Volumetric flasks, micropipettes
  • Amber vials to protect from light

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable HPLC-grade solvent (e.g., methanol). From this, prepare working solutions at a concentration suitable for detection (e.g., 1 mg/mL).
  • Stress Conditions: Aliquot the working solution into several vials. Expose these aliquots to different stress conditions:
    • Acidic: Add a dilute acid (e.g., 0.1 M HCl).
    • Basic: Add a dilute base (e.g., 0.1 M NaOH).
    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.3%).
    • Thermal: Heat one aliquot to 40-60°C.
    • Light: Expose one aliquot to direct light (e.g., in a transparent vial).
    • Control: Store one aliquot at recommended conditions (e.g., -20°C, in the dark).
  • HPLC Analysis:
    • Column: C18 reverse-phase.
    • Mobile Phase: A gradient of water and acetonitrile is often effective. For example, start with 70% water:30% acetonitrile and ramp to 10% water:90% acetonitrile over 20-30 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at a wavelength specific to this compound. If unknown, use a DAD to scan from 200-400 nm.
    • Injection: Analyze each stressed sample and the control at time zero (t=0) and after set time intervals (e.g., 24, 48, 72 hours).
  • Data Analysis:
    • Compare the chromatograms of stressed samples to the control.
    • A decrease in the peak area of this compound indicates degradation.
    • The appearance of new peaks indicates the formation of degradation products.
    • Plot the percentage of this compound remaining over time to determine degradation kinetics.

Diagram of a Relevant Signaling Pathway

Since this compound's specific molecular targets are not defined in the search results, the following diagram illustrates the Nrf2 Antioxidant Pathway, which is a common target for cytoprotective natural compounds like Obtusifolin, as referenced in the literature [2]. This provides a model of the kind of pathway that a stable compound like this compound might be expected to influence.

Title: Nrf2 Pathway Activation Under Oxidative Stress

nrf2_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2_Inactive Nrf2 (Inactive in Cytoplasm) Keap1->Nrf2_Inactive Releases Nrf2 Nrf2 Nrf2_Active Nrf2 (Active in Nucleus) Nrf2_Inactive->Nrf2_Active Translocates ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to TargetGenes HO-1, SOD, CAT (GSH, NQO1) ARE->TargetGenes Activates Transcription Cytoprotection Cytoprotection Reduced Oxidative Damage TargetGenes->Cytoprotection Leads to

The diagram above shows how a stable bioactive compound could theoretically work by disrupting the Keap1-Nrf2 interaction, leading to the expression of antioxidant genes and protection against oxidative stress—a common mechanism for compounds that ameliorate drug-induced toxicity [2].

References

FAQ: How Can I Tell if My Crystallized Protein is a Contaminant?

Author: Smolecule Technical Support Team. Date: February 2026

It can be disappointing and confusing when you have a well-diffracting crystal, but the structure refuses to solve for your target protein. This is often a sign that a contaminant protein has crystallized instead [1].

You can identify this issue using the following methods [1]:

  • Lattice Parameter Check: Compare your crystal's unit cell parameters against those of known structures in the Protein Data Bank (PDB). A close match to a common contaminant is a strong indicator.
  • Molecular Replacement (MR) with Common Contaminants: Use standard molecular replacement techniques, but with models of frequently seen contaminants as your search templates. The table below lists common culprits.
  • Sequence or Fold Identification from Partial Models: If you have a partial model, use computational tools like Fitmunk to assign probable amino acid identities to the electron density. The resulting sequence segment can be used for a BLAST search to identify the protein.

The table below lists proteins that are frequently identified as crystallization contaminants [1].

Contaminant Protein Source / Cause of Contamination Key Characteristics
E. coli YodA Endogenous protein from the E. coli expression host; has high affinity for metal ions used in IMAC purification [1]. Metal-binding lipocalin; often co-purifies with His-tagged proteins [1].
Lysozyme Exogenously added to lysis buffers to improve cell breakage [1]. A common enzyme; can co-crystallize in complexes with target proteins [1].
Various Proteases Added for fusion tag removal (e.g., TEV protease, thrombin) or for in situ proteolysis (e.g., trypsin, chymotrypsin) [1]. May crystallize if added in high amounts or if they have high crystallization propensity [1].
Fusion Tags Tags like GST, MBP, or NusA that were not removed prior to crystallization [1]. Can form the bulk of the crystal lattice if the target protein is degraded or disordered [1].

FAQ: What Methods Can Prevent or Detect Purification Artifacts Early?

Early detection is key to saving time and resources. The following workflow and techniques can be integrated into your standard purification pipeline to catch issues early.

G Protein Purification Troubleshooting Workflow Start Start Step1 SDS-PAGE Analysis Start->Step1 End End Question1 Multiple bands or wrong MW? Step1->Question1 Step2 Biophysical Characterization Question2 Stability or ligand-binding profile as expected? Step2->Question2 Step3 Crystallization & Data Analysis Question3 Structure unsolvable with target model? Step3->Question3 Question1->Step2 No Action1 Troubleshoot: Optimize purification (e.g., add SEC, use different resin) Question1->Action1 Yes Question2->Step3 Yes Action2 Troubleshoot: Identify co-purifying protein (e.g., Mass Spec) Question2->Action2 No Question3->End No Action3 Troubleshoot: Identify contaminant structure (e.g., MR with common contaminants) Question3->Action3 Yes Action1->Step2 Action2->Step3 Action3->End

Detailed Experimental Protocols for Early Detection

1. SDS-PAGE Analysis

  • Purpose: To check for the presence of multiple protein bands or a band at an incorrect molecular weight, which indicates a heterogeneous sample [1].
  • Methodology: Run samples from each purification step (crude lysate, flow-through, wash, and elution fractions) on a standard SDS-PAGE gel. Stain with Coomassie Blue to visualize protein bands.
  • Troubleshooting: If extra bands are present, introduce additional purification steps such as Size Exclusion Chromatography (SEC) or optimize wash conditions in IMAC to improve purity [1].

2. Biophysical Characterization These techniques help confirm the identity, stability, and functional state of your protein before moving to crystallization.

  • Differential Scanning Fluorimetry (DSF)

    • Purpose: To determine the protein's thermal stability (Tm) and detect ligand binding by observing shifts in Tm [2].
    • Methodology:
      • Mix your purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic patches exposed upon unfolding.
      • Slowly heat the sample in a real-time PCR machine while monitoring fluorescence.
      • Plot fluorescence vs. temperature to generate a melting curve. The midpoint of this transition is the Tm.
    • Interpretation: A single, sharp transition suggests a homogeneous sample. A shifted Tm in the presence of a known ligand confirms the protein is functional and correctly folded [2].
  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

    • Purpose: To determine the absolute molecular weight and oligomeric state of the protein in solution, independent of its shape.
    • Methodology: Pass the purified protein through an SEC column connected in-line to a MALS detector and a refractometer.
    • Interpretation: The calculated molecular weight confirms whether the protein is a monomer, dimer, etc., as expected. Discrepancies can indicate degradation, aggregation, or the presence of a contaminant.

FAQ: What Modern Purification Technologies Can Improve Efficiency?

Adopting new purification technologies can significantly reduce bottlenecks. Tangential Flow Filtration (TFF) is critical for concentration and buffer exchange, and recent advances offer greater speed and control [3].

  • Single-Use TFF: Uses pre-sterilized, disposable assemblies. It reduces cleaning time and contamination risk, making it ideal for multi-product facilities and clinical-scale production of sensitive molecules like antibodies and viral vectors [3].
  • Single-Pass TFF: Instead of recirculating the sample, it processes the product in a single pass. This dramatically reduces processing time, buffer consumption, and the risk of shear damage to fragile proteins, and is excellent for high-volume production [3].

The diagram below illustrates the operational differences between these modern systems and the traditional approach.

G Comparison of TFF System Operation Traditional Traditional TFF System (Batch Recirculation) Sub1 Process: Sample is recirculated multiple times. Traditional->Sub1 SingleUse Single-Use TFF System (Batch Recirculation) Sub2 Assembly: Pre-sterilized, disposable flow path. SingleUse->Sub2 SinglePass Single-Pass TFF System (Single Pass) Sub3 Process: Sample passes through once without recirculation. SinglePass->Sub3 Char1 • High buffer consumption • Longer processing time • Higher shear stress Sub1->Char1 Char2 • Fast changeover • Low contamination risk • Ideal for multi-product labs Sub2->Char2 Char3 • Low buffer consumption • Very fast processing • Gentle on fragile products Sub3->Char3

References

Obtusalin analytical method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the foundational principles for a robust analytical method? Modern analytical development, as guided by ICH Q2(R1), moves beyond the traditional "one-factor-at-a-time" approach. The current best practice is Analytical Quality by Design (AQbD). AQbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management [1] [2] [3]. This involves using structured experimentation (like Design of Experiments, DoE) to understand how input variables (e.g., mobile phase composition, column temperature) affect the method's performance, ensuring it is suitable for its intended use throughout its lifecycle [3].

  • Q2: My method lacks precision. What should I investigate? Poor precision often points to uncontrolled variables in the method parameters or instrumentation. The table below outlines common causes and solutions, with data from validation studies for context.

  • Q3: How do I demonstrate my method is specific and can measure the analyte accurately in the presence of impurities? Specificity is proven through forced degradation studies. You intentionally stress the sample under various conditions to create degradation products and then demonstrate that your method can still accurately quantify the main analyte without interference [1] [4]. The following table summarizes standard forced degradation protocols and a real-world example.

  • Q4: What are the key parameters to validate to ensure my method is "fit-for-purpose"? Method validation provides objective evidence that the method is suitable for its intended use. The International Council for Harmonisation (ICH) guidelines define the key parameters to validate [5] [2]. The criteria in the table below are based on ICH requirements and real validation studies [1] [5].

Troubleshooting Guides

Guide 1: Troubleshooting Poor Method Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Potential Cause Investigation Steps Acceptance Criteria (Example)
Uncontrolled mobile phase pH or composition Prepare multiple batches of mobile phase from scratch. Verify pH for each batch. RSD ≤ 2.0% for repeated injections [4] [5].
Fluctuations in flow rate or column temperature Calibrate the HPLC pump and column oven. Perform robustness testing by deliberately varying these parameters [5]. System suitability parameters (e.g., tailing factor, plate count) remain within specified limits despite small, deliberate changes [1].
Sample preparation inconsistencies Standardize dissolution, sonication, and filtration steps. Use calibrated equipment. A recovery rate of 96.5% to 101.0% with low %RSD indicates accurate and precise preparation [4].

Experimental Protocol: System Precision Test

  • Preparation: Prepare six independent injections of a standard solution at 100% of the test concentration [1].
  • Analysis: Inject each solution using the finalized chromatographic conditions.
  • Calculation: Calculate the %Relative Standard Deviation (%RSD) for the peak areas (or retention times) of the six injections.
  • Acceptance: The %RSD should typically be not more than 2.0% [5]. High-precision methods can achieve an RSD as low as 0.3% [1].
Guide 2: Conducting Forced Degradation Studies for Specificity

Forced degradation studies validate that the analytical method can accurately measure the analyte of interest without interference from degradation products, impurities, or excipients.

Stress Condition Protocol Example Example Outcome (Dobutamine)
Acidic Hydrolysis Treat sample with 1N HCl at 80°C for 1 hour [4]. Found to be stable under acidic conditions [1].
Basic Hydrolysis Treat sample with 1N NaOH at 80°C for 1 hour [4]. Found to be stable under basic conditions [1].
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 3 hours [4]. Found to be stable under peroxide conditions [1].
Photolytic Degradation Expose sample to light (e.g., 5000 lx + 90 μW) for 24 hours [4]. Significant degradation (~9%), indicating a need for light-protected storage [1].
Thermal Degradation Heat solid sample or solution at 80°C for 6 hours [4]. Found to be stable under thermal stress [1].

Experimental Protocol: Acid Degradation Study

  • Sample Preparation: Place five tablet units (or an equivalent amount of API) into a 100 mL volumetric flask. Add 30 mL of diluent and sonicate for 15 minutes.
  • Stress Application: Add 10 mL of 1N HCl. Incubate the mixture in an 80°C water bath for 1 hour.
  • Neutralization: After cooling, neutralize the solution with 10 mL of 1N NaOH.
  • Analysis: Dilute to volume with the mobile phase or diluent, mix well, and filter. Analyze the sample using the developed method and assess chromatographic interference [4].
Guide 3: Key Validation Parameters & Acceptance Criteria

A validated analytical method must demonstrate performance across several parameters defined by ICH guidelines.

Validation Parameter Objective Typical Acceptance Criteria
Linearity The ability to obtain test results proportional to the concentration of the analyte. Correlation coefficient (R²) > 0.999 [1] [4].
Accuracy The closeness of the test results to the true value. Recovery between 98% and 102% of the known added amount [1].
Precision (See Guide 1) The closeness of agreement between a series of measurements. %RSD for system precision ≤ 2.0% (often much lower) [1] [5].
Specificity (See Guide 2) The ability to assess the analyte unequivocally in the presence of other components. No interference from blank, placebo, or degradation products at the retention time of the analyte [5].
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. System suitability criteria are met when factors like flow rate (±0.2 mL/min) or column temperature (±5°C) are varied [5].

Workflow Visualization

The following diagram illustrates the integrated lifecycle for developing and optimizing an analytical method, from initial definition to ongoing monitoring.

Start Define Analytical Target Profile (ATP) A Risk Assessment & Method Scouting Start->A  Based on Intended Use B Screen Critical Parameters (DoE) A->B  Identify CMAs & CPPs C Establish Method Operable Design Region B->C  Understand Interactions D Finalize Control Method C->D  Set Control Strategy E Formal Method Validation D->E  ICH Q2(R1) Validation F Ongoing Monitoring & Lifecycle Management E->F  Continual Verification

Analytical Method Development & Optimization Lifecycle

Key Takeaways for Your Work

  • Adopt AQbD Early: Implementing Analytical Quality by Design from the start is a paradigm shift that leads to more robust, reliable, and well-understood methods, reducing the risk of failure during validation and transfer [1] [3].
  • System Suitability is a Cornerstone: Always use system suitability tests—like theoretical plate count and tailing factor—as a diagnostic tool. They are your first line of defense in both troubleshooting and ensuring daily method performance [1] [2].
  • Embrace Structured Experimentation: Moving from a "one-factor-at-a-time" approach to using Design of Experiments (DoE) is critical for efficiently understanding complex interactions between method variables and ensuring you have a truly robust method [3].

References

Understanding Obtusalin and Its Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Obtusalin is a triterpene or steroid compound isolated from plant species like Hancornia speciosa [1]. As a natural product, its chemical stability can be affected by several factors. The table below outlines common degradation triggers and their signs in experiments.

Potential Cause of Degradation Signs or Consequences in Experiments
Oxidation Presence of new, unwanted compounds in analysis; decreased activity of the original this compound [1].
Light Exposure Decomposition when handling or storing the compound without adequate protection from light.
pH Sensitivity Breakdown or structural changes when in acidic or basic conditions.
High Temperature Accelerated degradation rates when stored or processed at elevated temperatures.
Enzymatic Activity Unintended metabolism or modification in biological systems [2].

A Framework for Troubleshooting this compound Degradation

Since established protocols are unavailable, the following workflow provides a logical path to identify the specific factors causing this compound degradation in your lab. You can use it to design controlled experiments, testing one variable at a time.

The diagram below maps this investigative process:

Start Observed this compound Degradation Analysis Analyze Degraded Sample (via UHPLC-HRMS) Start->Analysis Storage Check Storage Conditions Analysis->Storage Solvent Review Solvent & pH Storage->Solvent Light Test Light Sensitivity Solvent->Light Temp Test Thermal Stability Light->Temp Solution Implement Preventive Measures Temp->Solution

Here are detailed methodologies for the key experiments outlined in the workflow:

  • Analyze the Degraded Sample: The most powerful first step is to identify the degradation products.

    • Recommended Technique: Use Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), as it is excellent for detecting and characterizing metabolites and degradation products in complex samples [2].
    • Methodology: Compare the UHPLC-HRMS chromatograms and mass spectra of a freshly prepared this compound standard with your degraded sample. Look for new peaks with distinct mass-to-charge ratios (m/z). The fragmentation patterns of these new peaks can provide clues about the chemical nature of the degradation (e.g., oxidation, hydrolysis).
  • Investigate Storage and Handling:

    • Temperature: Store aliquots of this compound at different temperatures (e.g., 4°C, -20°C, -80°C) and compare stability over time using UHPLC.
    • Light Sensitivity: Prepare solutions of this compound and store them in clear vs. amber vials (or foil-wrapped) under normal lab light. Periodic analysis will show if light is a contributing factor.
    • Solvent and pH: Dissolve this compound in different solvents (e.g., methanol, acetonitrile, buffers) at varying pH levels. Monitor for degradation to find the most stable formulation.

Key Preventive Measures to Implement

Based on common laboratory practice for sensitive natural products, you can proactively adopt these measures:

  • Storage: Store this compound as a solid at -20°C or below. For solutions, use aliquotting to avoid repeated freeze-thaw cycles.
  • Handling: Always use amber glass vials to protect from light. Work under inert atmosphere (e.g., nitrogen glovebox) when possible to prevent oxidation.
  • Solvent: Choose a anhydrous, aprotic solvent (if chemically compatible) and maintain a neutral pH in solution to minimize hydrolysis.

References

A Framework for Bioassay Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct guide for Obtusalin isn't available, the table below summarizes common bioassay challenges and their general solutions, synthesized from industry experts [1] [2].

Problem Area Specific Issue Probable Cause & Solution
Dose-Response Curve Poor curve fit (e.g., unclear asymptotes) Cause: Incorrect number or range of doses. Fix: Use 9 doses for 4PL/5PL models (3 each in lower, linear, and upper ranges) or min. 4 doses within the linear range for PLA [1].
Assay Variability & Precision High well-to-well or plate-to-plate variation Cause: Often cell variation, edge effects, temperature gradients. Fix: Use frozen "ready-to-use" cells, plate homogeneity studies, specialized plates to reduce evaporation [2].
Specificity & Interference Signal generated in blank/placebo samples Cause: Non-specific signal or matrix interference. Fix: Demonstrate only target protein generates signal; show no intercept shift when spiked into formulation buffer [1].
Reference Standard Drifting relative potency results over time Cause: Instability of the reference standard or assay drift. Fix: Monitor unconstrained EC50 of the standard. If reference is trending, correct or select a new standard [1].
Statistical Analysis (Parallelism) Failure in similarity test Cause: Traditional F-test can be too sensitive for precise assays. Fix: Industry is moving towards an equivalence approach; establish appropriate equivalency boundaries [2].

Core Principles for Robust Bioassay Development

To effectively prevent and troubleshoot issues, it's crucial to build robustness into your assay from the start. The following workflow outlines the key stages of a rigorous bioassay lifecycle.

Start Start Bioassay Development Step1 Determine Biological Activity & Signal Start->Step1 Step2 Establish Dose-Response (4PL/5PL or PLA) Step1->Step2 Step3 Develop Reference Standard Step2->Step3 Step4 Characterize Robustness (DoE & Risk Assessment) Step3->Step4 Step5 Design Bioassay Calculator (Outlier detection, etc.) Step4->Step5 Step6 Qualify & Validate Assay Step5->Step6 Monitor Monitor Performance Over Time Step6->Monitor

The principles embedded in this workflow are considered industry best practices [1] [2]:

  • Formal Robustness Testing: Use Design of Experiments (DoE) during development to systematically assess how critical factors (like reagent concentration, temperature, pH) impact accuracy and repeatability. This helps define a stable "design space" for your assay [2].
  • Comprehensive Calculator Design: Your data analysis script should automatically handle log transformation, identify and remove within-dose and between-dose outliers, check system suitability, calculate potency with confidence intervals, and combine multiple runs for a final reportable result [1].
  • Stability-Indicating Properties: Prove your assay can detect changes in potency by testing samples subjected to forced degradation (e.g., via heat, light, pH stress) [1].

Finding Compound-Specific Information

To locate the specific information you need on this compound, I suggest the following steps:

  • Verify the Compound Name: Double-check the spelling of "this compound." It's possible it may be known by a different chemical name, code (e.g., ABC123), or a brand name from a specific manufacturer.
  • Search Scientific Databases: Look for the compound on professional databases such as PubChem, and search for relevant research articles on PubMed. The BioAssay Ontology (BAO) project works to standardize assay data, which can aid in this kind of search [3].
  • Contact the Manufacturer: If this compound is a proprietary material, the most reliable source for troubleshooting guides and protocols will be the company that produces or supplies it.

References

Extraction Optimization Workflow

Author: Smolecule Technical Support Team. Date: February 2026

For any compound, improving extraction efficiency typically follows a systematic workflow. The diagram below outlines this general process.

Start Start: Define Target Compound (Obtusalin) P1 Pre-screen Solvents & Methods Start->P1 P2 Design Experiments (e.g., RSM) P1->P2 P3 Execute & Analyze Model P2->P3 P4 Validate Optimal Conditions P3->P4 End Establish Final Protocol P4->End

Comparison of Extraction Techniques

When developing a protocol, selecting the right extraction method is crucial. The table below summarizes common techniques, their core principles, and key parameters you would need to investigate for this compound.

Extraction Method Core Principle Key Optimizable Parameters Reported Advantages
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer [1] [2]. Solvent type & concentration, amplitude, time, temperature, solid-to-solvent ratio [1] [2]. Shorter time, lower solvent use, higher yield for thermolabile compounds [1] [2].
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat solvents and plant tissues rapidly, improving solubility and efficiency [3]. Solvent type, temperature, irradiation time, solvent-to-solid ratio [3]. Significant increase in recovery of phenolics and tannins [3].
Solid-Liquid Extraction (SLE) Relies on solvent diffusion into plant material and solubilization of compounds [4]. Temperature, extraction time, biomass-to-solvent ratio, solvent polarity [4]. Simplicity, scalability, suitability for extensive optimization studies [4].
Subcritical Water Extraction (SWE) Uses hot water under high pressure (below its critical point) to change its polarity and enhance solubility [4]. Temperature, pressure, extraction time [4]. Can achieve high antioxidant potency; considered a green technique [4].

Detailed Experimental Protocols

Once a method is chosen, you can use these structured experimental approaches to find the optimal settings. The following protocols are adapted from research on other bioactive compounds and can serve as a template for this compound.

1. Protocol for Optimizing Ultrasound-Assisted Extraction (UAE) This protocol is based on methods used to optimize the recovery of phenolic compounds from grape seeds and brown seaweed [1] [2].

  • Sample Preparation: Freeze-dry the source material containing this compound and grind it into a fine powder (e.g., 0.5-1.0 mm particle size).
  • Experimental Design: Use Response Surface Methodology (RSM) with a Central Composite Design (CCD) or Box-Behnken Design (BBD). Key independent variables to test include:
    • X1: Solvent concentration (e.g., 60-70% methanol or ethanol in water).
    • X2: Ultrasound exposure time (e.g., 18-28 minutes).
    • X3: Temperature (e.g., 35-45 °C).
    • X4: Ultrasound amplitude or intensity (e.g., 65-75 W cm⁻²).
    • X5: Solid-to-solvent ratio (e.g., 1:10 to 1:20 g/mL).
  • Extraction Procedure:
    • Weigh a specific amount of powdered sample (e.g., 1g).
    • Add the solvent according to the experimental design.
    • Sonicate the mixture using an ultrasonic probe or bath at the designated amplitude, time, and temperature.
    • Centrifuge the extracted mixture (e.g., 8000 rpm for 15 minutes at 4°C).
    • Collect the supernatant and analyze for this compound concentration (e.g., via HPLC or LC-MS).
  • Analysis: Fit the experimental data to a quadratic model to identify optimal parameter values that maximize this compound yield [1].

2. Protocol for Solvent Screening and Optimization This protocol is inspired by studies that successfully identified high-efficiency solvents for anthocyanins and tobacco seed oil [3] [5].

  • Objective: To identify the most effective solvent for extracting this compound.
  • Procedure:
    • Select a range of solvents with different polarities and properties (e.g., acidified 50% ethanol, methanol, acetone, methylene dichloride, n-butanol).
    • Using a constant set of other conditions (e.g., time, temperature, solid-to-solvent ratio), perform extractions with each solvent.
    • Centrifuge and filter the extracts.
    • Quantify the yield of this compound in each extract.
  • Expected Outcome: A ranked list of solvents by extraction efficiency. For instance, one study found acidified 50% ethanol superior for anthocyanin recovery, while methylene dichloride was highly effective for a non-polar oil [3] [5].

Frequently Asked Questions & Troubleshooting

Q1: My extraction yield of this compound is consistently low. What are the first parameters I should check?

  • A: Begin by re-evaluating your primary solvent. The solvent's polarity must be well-matched with this compound's chemical nature [3] [5]. Secondly, if using ultrasound, ensure the amplitude and exposure time are sufficient to disrupt the cellular matrix of your source material [1]. Finally, verify the particle size of your sample; a finer powder greatly increases the surface area for solvent contact [5].

Q2: How can I make my extraction process more environmentally sustainable (greener) without sacrificing efficiency?

  • A: Consider two key strategies:
    • Solvent Replacement: Explore water-ethanol mixtures or acidified water with citric acid as a sustainable alternative to harsher organic solvents. One study showed citric acid achieved ~90% of the yield compared to hydrochloric acid [3].
    • Method Selection: Techniques like Ultrasound-Assisted Extraction (UAE) are often recognized for their green credentials, as they typically use less solvent and energy compared to conventional methods [4]. Greenness assessment tools like AGREEprep can help quantify the environmental footprint of your method [4].

Q3: My statistical model from RSM is not providing a good fit for predicting optimal conditions. What could be wrong?

  • A: A poor model fit often stems from two issues. First, the experimental range chosen for your variables (e.g., temperature, time) might be too narrow or not centered on the true optimum. Consider expanding your design space. Second, there may be significant interactions between variables that a simple model cannot capture. In such cases, employing advanced modeling approaches like an Adaptive Neuro-Fuzzy Inference System (ANFIS) can be beneficial for handling complex, non-linear systems [1].

References

Obtusalin: Core Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of Obtusalin, a natural product with research interest for its bioactive properties [1].

Property Description
Classification Triterpenoid [1]
Biological Source Initially identified in R. dauricum [1]
Known Activity Exhibits antibacterial properties [1]
Molecular Formula C30H50O2 [1]
CAS Number 125164-64-9 [1]
Storage -20°C [1]

Proposed Signaling Pathway and Mechanism

While a complete mechanism for this compound is not fully elucidated, research on structurally similar natural triterpenoids like bufalin provides insights into potential signaling pathways it may influence [2]. These compounds often exert effects by modulating key cellular signaling cascades.

The diagram below illustrates this general concept, showing how a compound like this compound might interact with multiple pathways to influence cell fate. The DOT script used to generate it is provided for your reference.

G cluster_external External Signal cluster_pathways Core Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound JAK JAK This compound->JAK AKT AKT This compound->AKT EGFR EGFR This compound->EGFR Apoptosis Apoptosis This compound->Apoptosis Induces STAT STAT JAK->STAT ProSurvival Proliferation & Cell Survival STAT->ProSurvival mTOR mTOR AKT->mTOR mTOR->ProSurvival EGFR->ProSurvival ProSurvival->Apoptosis Inhibits

Diagram Title: Proposed Multi-Target Action of this compound

This diagram suggests that this compound may simultaneously modulate several pro-survival pathways (like JAK/STAT, AKT/mTOR, and EGFR), thereby shifting the cellular balance towards apoptosis (programmed cell death) [2].

Frequently Asked Questions

  • What is the recommended storage condition for this compound? this compound should be stored at -20°C [1].
  • What is the chemical nature of this compound? this compound is a triterpenoid with the molecular formula C30H50O2 [1].
  • What is a known biological activity of this compound? It has been reported to exhibit antibacterial properties [1].

References

Designing Your Technical Support Center Framework

Author: Smolecule Technical Support Team. Date: February 2026

A well-structured troubleshooting guide is crucial for enabling users to solve problems efficiently. The key is to follow a logical, step-by-step methodology [1].

The table below outlines the three core phases of an effective troubleshooting process, adapted for a research environment [2].

Phase Key Actions Application in a Research Context
1. Understanding the Problem Ask focused questions, gather data (logs, screenshots), and reproduce the issue. Inquire about specific error messages, assay conditions, cell lines, or compound batches. Request instrument output logs or experimental data.
2. Isolating the Issue Change one variable at a time, remove complexity, compare with a working setup. Systematically test different reagent aliquots, instrument parameters, cell passages, or software versions to identify the root cause.
3. Finding a Fix Propose a solution, test it thoroughly, and document the outcome for future reference. Provide a step-by-step protocol adjustment, a software patch, or a recommended reagent source. Update internal FAQs with the new solution.

Suggested FAQ & Troubleshooting Guide Structure

You can organize your Obtusalin-specific content using the following question-and-answer template [3]:

  • Introduction and Scope: Define the guide's purpose (e.g., "This guide addresses common issues in this compound efficacy and toxicity assays").
  • Preparation and Safety: List necessary safety protocols (PPE, compound handling procedures) and prerequisite materials.
  • Common Problems and Fixes (Q&A Format):
    • Q: "Why is this compound yielding inconsistent IC50 values in my cell viability assays?"
    • A: "Inconsistent results can stem from compound solubility, cell passage number, or assay plate edge effects. First, ensure this compound is freshly reconstituted in [Specify Solvent]. Then, confirm your cells are within passage 15-20 and at >90% viability. Finally, include control wells without cells to background-correct your readings. See the workflow diagram below."
  • Advanced Diagnostics: Include procedures for more complex issues, such as troubleshooting HPLC purity analysis or off-target effects.
  • Escalation Contacts: Provide contact information for the lead scientist or specialized technical support for unresolved issues.

Visualizing a Hypothetical Workflow

To meet your requirement for a diagram, here is a Graphviz (DOT language) script that illustrates a generalized troubleshooting workflow. You can adapt this logical structure to map out this compound-specific experimental or diagnostic pathways.

Obtusalin_Troubleshooting_Workflow Generalized Troubleshooting Workflow Start User Encounters Problem AccessGuide Access Troubleshooting Guide Start->AccessGuide Identify Identify Symptoms & Error Messages AccessGuide->Identify Analyze Analyze Root Cause Identify->Analyze Implement Implement Solution Analyze->Implement Resolved Problem Resolved? Implement->Resolved Celebrate Document & Celebrate! Resolved->Celebrate Yes Escalate Escalate to Lead Scientist Resolved->Escalate No Escalate->Analyze With New Information

This diagram provides a high-level overview of the problem-solving process that can be applied to various technical issues.

References

Understanding Bufalin in Research

Author: Smolecule Technical Support Team. Date: February 2026

Much of the available research focuses on Bufalin, a natural product studied for its anti-cancer properties [1]. The following table summarizes key signaling pathways that Bufalin influences, which could provide valuable context for understanding Obtusalin's mechanisms or troubleshooting related experiments [1].

Pathway Name Key Components Regulated by Bufalin General Cellular Outcome
JAK/STAT Downregulates p-JAK2, p-STAT3; reduces levels of STAT3 targets (Bcl-2, Mcl-1, Survivin, VEGF) [1]. Promotes apoptosis (cell death); inhibits invasion and metastasis [1].
AKT/mTOR Reduces p-AKT, p-mTOR, p-p70S6K, p-S6K; lowers HIF-1α levels [1]. Inhibits cell growth, migration, and invasion; can induce autophagy [1].
Other Pathways Reported to regulate Wnt/β-Catenin, TRAIL/TRAIL-R, EGFR, and c-MET pathways [1]. Contributes to anti-cancer effects through multiple mechanisms [1].

Technical Support Visualization Tools

For your technical support center, visualizing processes and relationships is crucial. Below is a Graphviz DOT script to create a Troubleshooting Logic Flow diagram. This template can be adapted to guide users through a decision-making process for common experimental issues, such as low compound recovery.

troubleshooting Start Start: Low Recovery Yield Step1 Check Solubility Protocol Start->Step1 Step1->Step1 Adjust pH/Solvent Step2 Verify Centrifugation Speed/Time Step1->Step2 OK Step2->Step2 Increase Speed/Time Step3 Inspect Filtration Method Step2->Step3 OK Step3->Step3 Change Filter Type Step4 Review Storage Conditions Step3->Step4 OK Step4->Step4 Stabilize Temp/Light End Issue Resolved Step4->End OK

This diagram provides a logical flow for troubleshooting low recovery yields, guiding users through sequential checks and potential corrective actions.

Potential FAQ and Troubleshooting Guide

Given the lack of direct data on this compound, here is a template for a Frequently Asked Question based on general laboratory practice, which you can refine with specific details as they become available.

Question: What are the common causes of low recovery yield when isolating this compound from a biological matrix, and how can I troubleshoot them?

Answer: Low recovery yield can occur due to several factors. Please follow the troubleshooting flow diagram above and consider the following points:

  • Solubility and Stability: The compound may have poor solubility in your extraction solvent or may degrade under certain conditions [1].
    • Action: Explore different buffering systems (e.g., phosphate, citrate) or organic solvent mixtures (e.g., acetonitrile, methanol in water). Ensure the pH is optimized for stability.
  • Matrix Interference: Proteins or lipids in your sample could be binding to the compound.
    • Action: Incorporate a protein precipitation step (e.g., with cold acetonitrile) or a solid-phase extraction (SPE) clean-up protocol to separate the compound from interfering substances.
  • Procedural Losses: Losses can occur during transfer, filtration, or concentration steps.
    • Action: Use low-binding tubes and filters. When evaporating solvent, use a gentle stream of inert gas (like nitrogen) and avoid complete dryness if the compound is volatile or prone to adhering to surfaces.

Suggested Experimental Workflow

To help standardize procedures, here is a DOT script for a generalized experimental workflow for compound recovery and analysis. This can serve as a starting protocol for your team.

protocol SamplePrep Sample Preparation (Homogenization) Extraction Compound Extraction (Solvent Addition, Vortex) SamplePrep->Extraction Cleaning Sample Clean-Up (Centrifugation, Filtration) Extraction->Cleaning Analysis Instrumental Analysis (LC-MS/MS) Cleaning->Analysis DataProc Data Processing Analysis->DataProc

This diagram visualizes a core experimental workflow for compound recovery, from sample preparation to data analysis.

I hope these templates and the background information provide a solid foundation for building your technical support center.

References

Known Information about Obtusalin and Ursolic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available information for each compound.

Feature Obtusalin Ursolic Acid (UA)
Source Isolated from the plant Plumeria obtusa [1]. Widely found in many plants including rosemary, apples, holy basil, and cranberries [2] [3] [4].
Chemical Class Iridoid [1]. Pentacyclic triterpenoid [2] [3] [4].
Chemical Structure Specific structure not detailed in available data. 3β-hydroxy-urs-12-en-28-oic acid; pentacyclic ring with hydroxyl group at C-3 and carboxylic acid group at C-28 [4] [5].
Reported Biological Activities Information limited; one study reports anti-inflammatory activity from a crude extract [1]. Extensive activities documented: anti-cancer, anti-inflammatory, antioxidant, antimicrobial, antidiabetic, hepatoprotective [2] [6] [4].

Experimental Data on Ursolic Acid's Activity

Ursolic Acid's pharmacological effects are supported by substantial experimental evidence. The tables below summarize key quantitative data and the methodologies used to obtain it.

Table 1: Summary of Key Pharmacological Activities of Ursolic Acid

Pharmacological Activity Experimental Model (Cell Line/Organism) Key Findings / IC50 / Effect Size Reference
Anticancer Human colon cancer cells (SW480, LoVo) Significant inhibition of cell proliferation and migration; induction of apoptosis [7].
Anticancer Various cancer cell lines Induction of apoptosis, inhibition of proliferation and metastasis via p53, NF-κB, STAT3 pathways [2].
Anti-inflammatory In vitro and animal models Significant reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [6].
Antioxidant In vitro and animal models Significantly increased SOD, GSH; decreased MDA levels [6].
Antibacterial Gram-positive bacteria (S. aureus, E. faecalis) MIC: 4-8 mg/L [8].
Antimalarial P. falciparum (3D7 strain) IC50: 175 nM for a piperazinyl derivative [9].

Table 2: Common Experimental Protocols for Assessing Ursolic Acid's Activity

Assay Type Protocol Summary
Cell Viability/Proliferation (MTT Assay) Cells are treated with UA and then incubated with MTT reagent. Viable cells convert MTT to purple formazan crystals, which are dissolved and quantified by spectrophotometry to determine IC50 values [7].
Apoptosis Assay Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI), then analyzed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [7].
Western Blot Analysis Proteins are extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., p-Akt, COX-2, caspase-3) to detect changes in expression and activation [7].
Antibacterial Testing (MIC) The minimum inhibitory concentration (MIC) is determined using broth microdilution methods. Bacterial strains are incubated with serial dilutions of UA in Mueller Hinton Broth, and the lowest concentration that prevents visible growth is recorded as the MIC [8].
Anti-inflammatory Cytokine Analysis In vitro models (e.g., macrophages) or animal tissues are treated with UA. Levels of cytokines like IL-1β, IL-6, and TNF-α are measured in the supernatant or tissue homogenates using techniques like ELISA [6].

Ursolic Acid's Mechanisms of Action

The broad activity of Ursolic Acid stems from its ability to modulate multiple cellular signaling pathways simultaneously. The diagram below illustrates its key mechanisms of action, particularly in the context of cancer.

UA_Mechanisms cluster_pathways Key Signaling Pathways Modulated by UA UA Ursolic Acid (UA) Proliferation Inhibition of Proliferation UA->Proliferation Apoptosis Induction of Apoptosis UA->Apoptosis Migration Inhibition of Migration & Invasion UA->Migration Inflammation Anti-inflammatory & Antioxidant UA->Inflammation P1 Inhibits Akt/ ERK phosphorylation Proliferation->P1 A1 Promotes cytochrome c release from mitochondria Apoptosis->A1 M1 Downregulates MMP9 Migration->M1 I1 Inhibits NF-κB pathway & nuclear translocation Inflammation->I1 I3 Enhances antioxidant defenses (SOD, GSH) Inflammation->I3 P2 Inhibits COX-2/ Reduces PGE2 P1->P2 A2 Activates caspase-3, caspase-9, PARP cleavage A1->A2 M2 Upregulates CDH1 (E-cadherin) M1->M2 I2 Reduces pro-inflammatory cytokines (IL-6, TNF-α) I1->I2

Diagram: Multitargeted Signaling Pathways of Ursolic Acid. UA exerts its effects by simultaneously targeting multiple critical pathways involved in cell survival, proliferation, death, and inflammation [2] [7].

Research Implications and Future Directions

  • For this compound: The scarcity of data presents a significant opportunity for original research. Priority should be given to its purification, structural elucidation, and systematic evaluation of its pharmacological profile using standard assays (like those described for UA).
  • For Ursolic Acid: Current research focuses on overcoming its limitations of poor water solubility and bioavailability [3]. Strategies include creating synthetic derivatives (e.g., modifications at the C-3 and C-28 positions) [9] [3] and developing novel drug delivery systems to enhance its clinical potential.

References

Obtusalin vs betulinic acid comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Pharmacological Profile

The table below summarizes the key characteristics and experimental findings for Betulin and Betulinic Acid.

Feature Betulin (BET) Betulinic Acid (BA)
Basic Chemistry Pentacyclic triterpenoid; precursor to BA [1] Pentacyclic lupane-type triterpene; oxidized form of betulin [2] [3]
Key Biological Activities Anti-inflammatory, antioxidant, antisenescent [1] Pro-apoptotic (anti-cancer), anti-inflammatory, antioxidant [3] [4]
Reported IC₅₀ / Efficacy Mitigated 5-FU-induced intestinal injury in mice (5 mg/kg) [1] Induced apoptosis in HeLa cells (IC₅₀ ~30 µM) [2]; Anti-inflammatory in IBD mice (30 mg/kg) [5]
Key Signaling Pathways Modulated mTOR/MAPK (inhibition) [1] PI3K/Akt (inhibition), PPAR-γ/NF-κB (modulation), Mitochondrial apoptosis pathway [2] [5]
Experimental Models Used In vivo: BALB/c mice; Cell lines: HUVEC, NCM460 [1] In vivo: C. elegans, C57BL/6J mice; Cell lines: HeLa, Caco-2, HT-29, RAW 264.7 [2] [5] [4]
Challenge & Solution Low water solubility; addressed with molecular solution in lipid-based carriers (e.g., olive oil) [6] Low aqueous solubility; addressed via nanoencapsulation (e.g., PLGA nanoparticles) or chemical derivatization [7] [8]

Detailed Experimental Data and Protocols

For reproducibility and deeper analysis, here is a detailed look at key experimental methodologies and findings from the search results.

Apoptosis Induction in HeLa Cells (Betulinic Acid)

This experiment demonstrates the pro-apoptotic mechanism of Betulinic Acid [2].

  • Cell Line: Human cervical cancer cells (HeLa)
  • Key Protocols:
    • Treatment: Cells treated with 30 µM BA for 0-48 hours.
    • Viability Assay: MTT assay to determine cytotoxicity.
    • Apoptosis Detection: Flow cytometry with Annexin V/PI staining; observation of nuclear morphological changes with Hoechst 33258 staining.
    • Mechanism Analysis:
      • ROS Measurement: Flow cytometry using DCFH-DA probe.
      • Western Blot: Analysis of PI3K/Akt pathway proteins (PI3K p85, p-Akt Thr308/Ser473) and mitochondrial apoptosis proteins (Bad, caspase-9).
      • Cell Cycle Analysis: Flow cytometry after ethanol fixation and PI staining.
  • Key Findings: BA induced G0/G1 phase cell cycle arrest, increased ROS generation, suppressed PI3K/Akt signaling, and triggered the mitochondrial apoptotic pathway.
Protection Against 5-FU-Induced Intestinal Damage (Betulin)

This study showcases Betulin's protective role in a chemotherapy-induced toxicity model [1].

  • In Vivo Model: Male BALB/c mice.
  • Key Protocols:
    • Induction of Injury: Intraperitoneal injection of 40 mg/kg 5-FU five times every other day.
    • Treatment: Co-treatment with 5 mg/kg BET.
    • Assessment:
      • Senescence: SA-β-gal staining on intestinal tissue.
      • Protein Expression: Western blot for senescence markers (p53, p21, p16) and pathway proteins (phospho-mTOR, phospho-p38).
  • Key Findings: 5-FU induced cellular senescence in intestinal tissue. Betulin treatment reduced SA-β-gal activity, downregulated p53/p21/p16, and inhibited the mTOR/MAPK signaling pathway.
Anti-inflammatory Action in IBD Model (Betulinic Acid)

This experiment elucidates the anti-inflammatory mechanism of Betulinic Acid in inflammatory bowel disease [5].

  • In Vivo Model: Male C57BL/6J mice with DSS-induced colitis.
  • Key Protocols:
    • Treatment: Daily oral administration of 30 mg/kg BA.
    • Assessment: Disease Activity Index (DAI), colon length measurement, histopathological scoring (H&E staining).
    • In Vitro Model: Co-culture of Caco-2/HT29-MTX-E12 intestinal epithelial cells with RAW264.7 macrophages stimulated with LPS.
    • Mechanism Analysis:
      • Barrier Function: Measured Transepithelial Electrical Resistance (TEER) and FITC-dextran flux.
      • Molecular Pathway: Western blot for tight junction proteins (ZO-1, OCLN, CLDN1) and PPAR-γ/NF-κB pathway proteins. Used GW9662 (PPAR-γ antagonist) to confirm target involvement.
  • Key Findings: BA improved DAI and colon histology, enhanced intestinal barrier integrity, upregulated tight junction proteins, and exerted anti-inflammatory effects by activating PPAR-γ and inhibiting NF-κB.

The diagrams below summarize the core signaling pathways for betulinic acid's anticancer and anti-inflammatory actions.

ba_apoptosis_pathway cluster_ros Initial Trigger cluster_pi3k_akt Survival Pathway Inhibition cluster_mitochondrial Mitochondrial Apoptosis BA BA ROS ROS Generation BA->ROS PI3K_Akt PI3K/Akt Pathway Inhibition ROS->PI3K_Akt MMP Loss of Mitochondrial Membrane Potential (MMP) PI3K_Akt->MMP G1_Arrest G0/G1 Cell Cycle Arrest PI3K_Akt->G1_Arrest CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Betulinic Acid-Induced Apoptosis Pathway in Cancer Cells [2]

ba_anti_inflammation_pathway BA BA PPARg PPAR-γ Activation BA->PPARg TightJunctions Tight Junction Proteins (ZO-1, Occludin, Claudin-1) BA->TightJunctions NFkB NF-κB Pathway Inhibition PPARg->NFkB Suppresses ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory Reduces IntestinalBarrier Improved Intestinal Barrier Function TightJunctions->IntestinalBarrier LPS_Stimulus LPS / Inflammatory Stimulus LPS_Stimulus->NFkB LPS_Stimulus->ProInflammatory

Betulinic Acid Anti-inflammatory and Barrier Protection Pathway [5]

Research Implications and Considerations

  • Distinct Primary Applications: Current evidence suggests betulinic acid is a strong candidate for anti-cancer therapy due to its direct pro-apoptotic effects on cancer cells [2]. In contrast, betulin shows promise in mitigating chemotherapy side-effects and managing inflammatory conditions via a different mechanism [1].
  • Addressing Solubility: The poor water solubility of both compounds is a major research and development challenge. Promising strategies to overcome this include nanoencapsulation (e.g., in PLGA nanoparticles) [7] and the creation of soluble derivatives, such as amino acid esters, which can also enhance efficacy [8].
  • Compound "Obtusalin" Information Gap: The lack of information on "this compound" in the search results prevents a direct comparison. To proceed, I recommend:
    • Verifying the correct spelling and nomenclature of "this compound."
    • Searching specialized scientific databases like PubMed, Google Scholar, or CAS SciFindern for this specific compound.
    • Consulting pharmaceutical patent literature, as it may be a proprietary or code name for a specific derivative.

References

Current Regulatory Framework for Bioanalytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key regulatory guidelines that form the basis of modern bioanalytical method validation.

Guideline / Source Focus / Key Principles Status & Application
FDA Bioanalytical Method Validation (2018) [1] Foundational principles for method validation for drugs and metabolites [1]. A cornerstone guideline; the 2025 update incorporates specific considerations for biomarkers [1].
ICH M10 Global standard for bioanalytical method validation and study sample analysis [1]. Supersedes older guidelines (e.g., EMA 2009); ensures international harmonization [2].
EMA Bioanalytical Method Validation Previously provided regional EU guidance [3]. Now superseded by the international ICH M10 guideline [2].

Core Validation Parameters & Experimental Protocols

For a full validation of a new bioanalytical method, the following parameters must be experimentally demonstrated. These protocols are based on established scientific guidelines and literature [4] [5].

Selectivity and Specificity
  • Objective: To prove the method can unequivocally distinguish and quantify the analyte in the presence of other components like metabolites, impurities, or the sample matrix [4].
  • Protocol: Analyze at least six independent sources of the biological matrix (e.g., plasma from different donors). The response in blank samples should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte and 5% for the internal standard [4].
Precision and Accuracy
  • Objective: To measure the closeness of agreement between individual test results (precision) and between the average value and the true concentration (accuracy) [5].
  • Protocol: Assay Quality Control (QC) samples at a minimum of three concentrations (low, medium, high) in replicates across at least three different runs. Precision (expressed as %CV) should be ≤15%, and accuracy should be within ±15% of the nominal value, except at the LLOQ, where ±20% is acceptable [4].
Linearity and Range
  • Objective: To demonstrate that the method provides results directly proportional to the analyte concentration in the sample [4].
  • Protocol: A calibration curve with a minimum of six to eight concentration levels is analyzed. The relationship between response and concentration is defined by a suitable fitting model (e.g., linear or quadratic with a weighting factor). The curve must meet pre-defined accuracy and precision criteria across the stated range [4].
Stability
  • Objective: To ensure the analyte remains stable under conditions the samples will experience (storage, processing, analysis) [3].
  • Protocol: Conduct experiments for:
    • Benchtop stability: Exposure to room temperature.
    • Freeze-thaw stability: Through multiple cycles.
    • Long-term stability: At the intended storage temperature (e.g., -80°C).
    • Processed sample stability: In the autosampler. Stability is confirmed if the mean concentration is within ±15% of the nominal value [3].

Workflow of a Bioanalytical Method Validation

The following diagram illustrates the logical progression of a full bioanalytical method validation process.

start Method Development & Pre-validation v1 1. Selectivity & Specificity start->v1 v2 2. Precision & Accuracy v1->v2 v3 3. Linearity & Range v2->v3 v4 4. Stability Assessment v3->v4 v5 5. Other Parameters (Recovery, Carry-over) v4->v5 apply Application to Study Samples v5->apply

A Practical Application Example

To illustrate how these principles are applied, consider the development and validation of an LC-MS/MS method for the prostate cancer drug Enzalutamide and its active metabolite [3]:

  • Method: Protein precipitation followed by LC-MS/MS analysis.
  • Calibration Range: 500–50,000 ng/mL.
  • Precision & Accuracy: Within-run and between-run precision were <8%, and accuracy was within 108% for both analytes.
  • Stability: The method demonstrated that Enzalutamide was stable in whole blood for 24 hours at room temperature and in plasma for up to 14 months at -40°C [3]. This validated method was successfully used to support both clinical studies and routine patient care.

How to Proceed with Obtusalin

Since product-specific data is unavailable, your next steps should be:

  • Consult Primary Sources: Search regulatory agency websites (FDA, EMA) and clinical trial registries directly for "this compound".
  • Review the Literature: Conduct a detailed search on scientific databases like PubMed and Google Scholar using "this compound" alongside keywords like "bioanalysis", "pharmacokinetics", and "method validation".
  • Adapt General Principles: Use the frameworks and parameters outlined above as a blueprint for developing and validating a method for this compound.

References

SARMs Structure-Activity Relationship Overview

Author: Smolecule Technical Support Team. Date: February 2026

Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the androgen receptor but exert tissue-selective effects, primarily anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate [1] [2] [3]. The table below summarizes key structural classes and their SAR insights.

Structural Class/Compound Key Structural Features Reported Activity & Selectivity
Arylpropionamide (e.g., Andarine/S-4) [3] [4] Diaryl structure with a propionamide backbone, ether linkage, and para-substitution on the B-ring. Full agonist in muscle and bone; partial agonist in prostate. Improved anabolic-to-androgenic ratio compared to steroids.
Quinolinone (e.g., LGD-2226, LGD-2941) [2] [3] Tricyclic quinolinone core structure. Binds and activates AR with low nanomolar potency; demonstrates tissue-selective anabolic activity in muscle and bone.
Bicyclic Hydantoin [3] Bicyclic structure with a hydantoin group. Tissue-selective AR activation; specific structural features confer selectivity for muscle and bone over prostate.
Testosterone Derivatives (Steroidal SARMs) [3] Modifications to the testosterone backbone: 17α-alkylation, 19-nor removal, 7α-alkylation. 17α-alkylation extends half-life but increases hepatotoxicity; 19-nor removal enhances anabolic activity; 7α-alkylation reduces 5α-reductase metabolism, improving tissue selectivity.

Experimental Protocols for SARM Profiling

The biological evaluation of SARMs relies on standardized preclinical experiments to establish efficacy and tissue selectivity.

  • Primary In Vivo Assay: The Hershberger Assay [2] [3]: This is a cornerstone bioassay for quantifying the androgenic and anabolic activity of SARMs. The protocol involves using castrated male rodent models to eliminate the influence of endogenous testosterone. Test compounds are administered daily for a set period (e.g., 1-2 weeks). Key endpoints measured include the weights of the levator ani muscle (a sensitive biomarker for anabolic activity) and the ventral prostate and seminal vesicles (biomarkers for androgenic activity). A compound showing a full or potent agonist effect on muscle mass with only a partial or weak effect on prostate mass is considered tissue-selective [2] [3].

  • In Vitro and Ex Vivo Binding & Characterization:

    • AR Binding Affinity: Determined through competitive binding assays using cells or tissues expressing the AR to measure how effectively a SARM displaces a radiolabeled native androgen like testosterone or DHT [3].
    • Transcriptional Activation Assays: Utilize cell lines (e.g., CV-1, HEK293) transfected with the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. This assesses the ability of a SARM to act as an agonist or antagonist and its potency [2] [3].
    • Co-regulator Recruitment Profiling: Investigates the unique conformational change induced in the AR upon SARM binding, which leads to the recruitment of a distinct set of co-activator or co-repressor proteins compared to testosterone. This is a hypothesized key mechanism for tissue selectivity and can be studied using assays like fluorescence resonance energy transfer (FRET) or chromatin immunoprecipitation (ChIP) [2] [4].

Mechanism of Action and Selectivity

The tissue selectivity of non-steroidal SARMs is not due to preferential tissue distribution, but rather to mechanisms at the molecular level [2] [3] [4]. The diagram below visualizes the core concepts.

G SARM SARM AR Androgen Receptor (AR) SARM->AR Binds to ConfChange Unique AR Conformational Change AR->ConfChange CoregProfile Altered Coregulator Profile ConfChange->CoregProfile Determines M_Effect Agonist Effect (Muscle/Bone Growth) CoregProfile->M_Effect In P_Effect Partial Agonist/Antagonist Effect (Reduced Prostate Impact) CoregProfile->P_Effect In

Research Considerations for Novel Compounds

When investigating the SAR of a compound like Obtusalin, if information is scarce, the following approaches based on SARM research models can be helpful:

  • Verify the Compound Name and Identity: Confirm the standardized chemical name and identifiers (e.g., INN, IUPAC name, CAS number). It is possible the name is a code, an alias, or a compound from a non-English source.
  • Explore Related Chemical Space: If the target is the androgen receptor, studying established SARM pharmacophores (arylpropionamides, quinolinones) provides a strong foundation for understanding key structural motifs that drive potency and selectivity [3].
  • Focus on Core Mechanisms: Key differentiators for tissue-selective SARMs include their behavior as non-substrates for 5α-reductase and their unique coregulator recruitment profiles [2] [3] [4]. These should be key investigation points for any novel AR modulator.

References

Experimental Protocols for Antibacterial Efficacy Testing

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for key experiments used in the literature to evaluate antibacterial activity. These protocols can be applied to compare the performance of different antibacterial agents.

Test Method Core Principle Key Procedural Steps Measured Outcome Context of Use

| Agar Diffusion Test (ADT) [1] | Measures the ability of an agent to diffuse through agar and inhibit microbial growth. | 1. Inoculate agar with a standardized bacterial suspension (e.g., adjusted to the 0.5 McFarland standard). [1] 2. Create wells in the agar. [1] 3. Place the test material into the wells. [1] 4. Incubate plates (e.g., at 37°C). [1] 5. Measure the diameter of inhibition zones around wells at set intervals (e.g., 24h, 48h, 7 days). [1] | Zone of Inhibition (in mm) [1] | Used to compare the antimicrobial activity of root canal sealers against Enterococcus faecalis. [1] | | Laser Speckle Imaging with Subpixel Analysis [2] | Detects micro-changes in bacterial activity by analyzing time-varying laser speckle patterns. | 1. Illuminate the sample (e.g., a Petri dish) with a coherent laser source. [2] 2. Capture a sequence of speckle images over time with a CMOS camera. [2] 3. Divide images into small regions (NxN pixels). [2] 4. Perform normalized cross-correlation between consecutive image frames to calculate subtle shifts. [2] 5. Accumulate shifts to create a "time signal" of activity. [2] | Spatiotemporal Activity Map, Early detection of Zone of Inhibition formation [2] | Used for rapid phenotypic antimicrobial susceptibility testing, detecting inhibition zones in as little as 3.3 hours. [2] | | Image-Based Biospeckle Contrast Analysis [3] | Monitors bacterial activity by quantifying temporal changes in the contrast of speckle patterns. | 1. Record videos of speckle patterns over the sample at set intervals. [3] 2. Isolate Regions of Interest (ROI) using segmentation algorithms (e.g., watershed). [3] 3. Calculate the contrast metric for each ROI iteratively over time. [3] | Speckle Contrast Value (inversely proportional to bacterial activity) [3] | Employed to monitor bacterial dynamics and response to antimicrobials in real-time. [3] |

Comparative Efficacy and Properties of Antibacterial Agents

The following table summarizes quantitative data from studies that directly compared different antibacterial agents, providing a model for the kind of data you might seek for Obtusalin.

Agent / Product Key Comparative Findings Experimental Context

| Endofill [1] | Antibacterial Activity: Showed statistically significant antibacterial activity that increased over time (24h to 7 days). Flow Test: Recorded the lowest flow values, which was statistically significant. | Comparative analysis of root canal sealers against E. faecalis. [1] | | AH Plus [1] | Antibacterial Activity: Demonstrated activity only within the first 24 hours after mixing. Flow Test: High flow value, with no significant difference from GuttaFlow2. | Comparative analysis of root canal sealers against E. faecalis. [1] | | GuttaFlow2 [1] | Antibacterial Activity: Showed no inhibition zones against E. faecalis. Flow Test: High flow value, with no significant difference from AH Plus. | Comparative analysis of root canal sealers against E. faecalis. [1] | | Naturally Derived Biopolymers (NDBs) [4] | Mechanism: Disrupt bacterial membranes rather than targeting specific metabolic pathways, potentially reducing the risk of resistance. [4] Application: Potential for localized, non-antibiotic applications that minimize impact on the natural microbiota. [4] | Proposed as sustainable next-generation alternatives to traditional antibiotics. [4] | | Natural Products (NPs) [5] | Scope: Include plant derivatives, bacteriophages, metals, and antimicrobial peptides. [5] Advantage: Can bypass traditional pharmacodynamics, potentially making them immune to known AMR mechanisms. [5] | Reviewed for their potential to reconstruct the antibiotic pipeline and mitigate antimicrobial resistance (AMR). [5] |

A Framework for Comparison and Future Research

Given the absence of data on this compound, here is a logical pathway for designing a comparative efficacy study and situating the research within the broader field. The diagram below outlines a potential workflow.

Start Define Comparative Framework Meth Select Test Methods: • Agar Diffusion Test • Laser Speckle Imaging • Biospeckle Contrast Start->Meth Agents Identify Comparator Agents: • Traditional Antibiotics • Alternative Biopolymers Start->Agents Analyze Execute Study & Analyze Data Meth->Analyze Agents->Analyze Context Contextualize in Broader Field Analyze->Context

Future Research Directions

To situate a product like this compound within the current landscape, it is useful to consider the ongoing search for novel antibacterial strategies. Research is increasingly focused on alternatives that operate via mechanisms less prone to resistance development.

root Innovative Antibacterial Strategies A Novel Mechanisms of Action (e.g., Membrane Disruption) root->A B Rapid Phenotypic Susceptibility Testing (e.g., Optical Methods) root->B C Natural Product Development (Plants, Peptides, Phages) root->C

References

Supplier Overview & Key Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Obtusalin from various supplier catalogs. This can serve as a baseline for comparison.

Supplier CAS Number Molecular Formula Purity Price & Availability
ChemFaces [1] 125164-64-9 C30H50O2 ≥98% Available on inquiry; various packaging options (e.g., 5mg, 10mg, 20mg)
MedChemExpress (MCE) [2] 125164-64-9 C30H50O2 Information on specific purity for each lot is available (e.g., in Certificate of Analysis) Get quote (Minimum order quantities: 50 mg, 100 mg, 250 mg)
AbMole [3] 125164-64-9 C30H50O2 ≥98.0% Price and availability on inquiry

All listed suppliers provide this compound for research purposes only and not for human use [2] [3]. The consistent CAS number (125164-64-9) and molecular formula (C30H50O2) across suppliers help in confirming the chemical identity [1] [2] [3].

Reported Bioactivity and Experimental Data

This compound is a triterpenoid, first identified in R. dauricum, and has been reported to possess antibacterial activity [2] [4]. The following table summarizes quantitative data from a key study:

Antibacterial Activity of this compound [2] [4]

Bacterial Strain MIC (Minimum Inhibitory Concentration)
Enterococcus faecalis ATCC 10541 50 μg/mL
Staphylococcus aureus ATCC 25922 50 μg/mL
Escherichia coli ATCC 8739 100 μg/mL
Providensia smartii ATCC 29916 100 μg/mL

Experimental Protocol for Antibacterial Assay: The data in the table above was generated using the following methodology, which you can adapt for comparative studies [1]:

  • Method: Broth dilution method.
  • Compound Preparation: this compound was tested over a concentration range of 0.781-100 µg/mL.
  • Incubation: The antibacterial screening assays were performed over 24 hours.
  • Analysis: The MIC values were determined as the lowest concentration that prevented visible bacterial growth.

Analytical Method Development & Validation

When developing methods to analyze this compound, following established bioanalytical validation practices is crucial. Here is a general workflow and key parameters to consider:

Start Method Development V1 Reference Standard Preparation Start->V1 V2 Selectivity/Specificity Assessment V1->V2 V3 Linearity & Range Determination V2->V3 V4 Accuracy & Precision Evaluation V3->V4 V5 Stability Testing V4->V5 End Routine Sample Analysis V5->End

Key Validation Parameters to Consider [5]:

  • Selectivity/Specificity: Demonstrate that the method can unambiguously identify and quantify this compound even in the presence of other components like impurities, degradants, or sample matrix. Using a highly selective detector like a Mass Spectrometer (MS) is recommended for confident analyte confirmation [6].
  • Linearity & Range: Establish a calibration curve using at least five concentrations that bracket the expected range of your samples. This confirms the method obtains results proportional to the analyte concentration [5].
  • Accuracy & Precision: Determine the closeness of your results to the true value (accuracy) and the reproducibility of your measurements (precision) [5].
  • Stability: Evaluate the stability of this compound in your specific solvent and under your storage conditions (e.g., in solution at -20°C) to ensure reliable results throughout the analysis [1] [3].

Guidance for Your Product Comparison

To create a comprehensive and objective comparison guide, I suggest you take the following steps to gather more specific data:

  • Contact Suppliers Directly: Since detailed specifications and pricing are not listed online, you will need to request the Certificate of Analysis (CoA) and pricing for each standard. The CoA is critical as it provides lot-specific data on purity, storage conditions, and expiration dates [6].
  • Establish a Baseline Method: Develop a standardized experimental protocol, such as the antibacterial assay described above, to test standards from different suppliers under identical conditions. This will generate comparable performance data.
  • Compare Analytical Performance: Use techniques like HPLC or LC-MS to compare critical analytical attributes of each standard, such as chromatographic purity and the presence of any unknown impurities, which may not be fully reflected in the stated purity percentage.

References

Overview of Obtusalin and Common Triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic information and known activities of Obtusalin alongside several well-researched triterpenoids.

Compound Name Structural Class Natural Source Reported Biological Activities Key Molecular Targets (if known)
This compound Information Missing Rhododendron dauricum [1] Antibacterial activity (specific strains not detailed) [1] Information Missing
Betulinic Acid Pentacyclic (Lupane) [2] Indian Jujube, Birch Trees [2] [3] Anticancer, Antiviral, Anti-inflammatory, Antioxidant, Hepatoprotective [4] NF-κB, STAT3, Bax, Bcl-2, Bcl-xL, FAK [2]
Oleanolic Acid Pentacyclic (Oleanane) [2] Bearberry, Olive [2] Anticancer, Antidiabetic, Hepatoprotective, Anti-inflammatory, Antioxidant [4] NF-κB, Cyclooxygenase-2 (COX-2), Caspases [2]
Ursolic Acid Pentacyclic (Ursane) [2] Holy Basil, Lavender, Thyme [2] Anticancer, Anti-inflammatory, Antioxidant [2] NF-κB, MMPs, Bcl-2, Caspases [2]
Celastrol Pentacyclic (Information Missing) Thunder God Vine [2] Anti-inflammatory, Anticancer [2] NF-κB, HSP90 [2]

Research Status and Comparison

  • This compound's Research Status: The available data indicates this compound is in the early stages of investigation. One source identifies it as a triterpenoid found in Rhododendron dauricum and mentions it has shown some antibacterial activity, though specific experimental details are not provided [1]. No data was found on its mechanisms, toxicity, or performance compared to other compounds.
  • Well-Established Triterpenoids: In contrast, triterpenoids like Betulinic Acid, Oleanolic Acid, and Ursolic Acid have been the subject of extensive research [2] [4]. Their pharmacological properties are well-documented, and they are known to act on multiple, specific molecular pathways, such as NF-κB and STAT3, which are crucial in inflammation and cancer [2].
  • Strategies to Enhance Properties: Research shows that the pharmacological properties of triterpenes can be significantly improved through chemical modification. For example, acetylation of the hydroxyl group at the C-3 position has been shown to enhance cytotoxic activity against various cancer cell lines [4].

Triterpenoid Biosynthesis Pathway

The diversity of triterpenoids stems from a common biosynthetic origin. The following diagram illustrates the core pathway through which plants and fungi produce these compounds, which is crucial for understanding their structural relationships.

G Start Start AcetylCoA Acetyl-CoA End End MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway AACT, HMGS, HMGR IPP Isopentenyl pyrophosphate (IPP) MVA_Pathway->IPP MVK, PMK, MVD FPP Farnesyl pyrophosphate (FPP) IPP->FPP Prenyltransferases Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) Cyclization Cyclization by OSCs Oxidosqualene->Cyclization Triterpenoids Diverse Triterpenoids (e.g., this compound, Betulin) Cyclization->Triterpenoids Oxidation, Glycosylation

How to Propose Experimental Protocols

Since specific protocols for studying this compound were not found, here is a framework for key experiments based on standard practices for triterpenoid research:

  • Cytotoxicity Assay (MTT Assay)

    • Objective: To compare the cell-killing effects of this compound and other triterpenoids on different cancer cell lines.
    • Methodology: Plate cells (e.g., HeLa, MCF-7, A-549) in 96-well plates. Treat with a range of concentrations of each triterpenoid for 24-72 hours. Add MTT reagent, which is reduced to purple formazan by living cells. Dissolve the formazan crystals and measure the absorbance. Calculate IC₅₀ values (concentration that inhibits cell growth by 50%) [4] [5].
  • Antibacterial Activity Testing

    • Objective: To validate and quantify this compound's antibacterial activity and compare it with other compounds.
    • Methodology: Use broth microdilution methods. Prepare serial dilutions of triterpenoids in a bacterial culture broth. Inoculate with a standardized amount of bacteria (e.g., S. aureus, E. coli). After incubation, determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible growth—and the Minimum Bactericidal Concentration (MBC)—the lowest concentration that kills 99.9% of the bacteria [4].
  • Mechanism of Action Studies

    • Objective: To identify the molecular targets of this compound, such as transcription factors or enzymes.
    • Methodology:
      • Gene Expression: Use RT-qPCR or RNA sequencing to analyze changes in the expression of genes related to inflammation (e.g., COX-2, TNF-α) or apoptosis after treatment with this compound [2] [3].
      • Protein Analysis: Use Western blotting to measure protein levels of key targets like NF-κB, STAT3, or Bcl-2 [2].

Recommendations for Further Research

To build a comprehensive comparison guide, you may need to investigate the following areas, for which current search results lack specific data on this compound:

  • Structural Elucidation: Confirm this compound's exact chemical structure and classify it into a specific triterpenoid subgroup (e.g., ursane, oleanane).
  • In-depth Bioactivity Profiling: Test this compound against a broad panel of disease models, including different cancer types, inflammatory conditions, and pathogenic microbes.
  • ADMETox Studies: Evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) profile, which is critical for drug development [4].
  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the this compound structure to identify which parts of the molecule are responsible for its activity [5].

References

Compound Identification and Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below clarifies the identity of the compound and its source.

Attribute Description
Correct Name Aurantio-obtusin (AO) [1] [2]
Source Cassiae Semen (seed of Cassia obtusifolia or Cassia tora) [1]
Classification Anthraquinone [1]
Role in Pharmacopeia Phytochemical marker for quality control of Cassiae Semen in the Chinese Pharmacopeia [1]

Balancing Therapeutic Potential and Hepatotoxicity

Aurantio-obtusin exhibits a range of pharmacological activities but also presents a significant safety concern, primarily dose-dependent hepatotoxicity. The table below summarizes this dual nature.

Aspect Findings & Implications Experimental Models
Therapeutic Potential
• Vasodilation Potential therapeutic effect in hypertension via endothelial PI3K/AKT/eNOS pathway [1]. Rat models [1]
• Anti-inflammation Ameliorates lung inflammatory responses; inhibits NF-κB activation [1]. Mouse model of acute lung injury; RAW264.7 cells [1]
• Anti-hyperlipidemia Significant effects on reducing hyperlipidemia [1]. Research models [1]
• Anti-allergy Inhibits airway smooth muscle contraction [1]. Research models [1]
Toxicological Profile
• Hepatotoxicity Induces liver injury at medium and high doses (40 and 200 mg/kg); no significant injury at low dose (4 mg/kg) [1]. Rat model (28-day oral administration) [1]
• Toxicity Mechanisms (AOP) Molecular Initiating Event (MIE): Excessive ROS production. Key Events (KEs): Mitochondrial dysfunction (apoptosis) and Lipid Peroxidation (ferroptosis) [2]. In vitro studies (HepG2, L-02, WRL68 liver cells) [2]
• Inflammasome Activation Hepatotoxicity through activation of NLRP3 inflammasome signaling [2]. In vitro and in vivo studies [2]

Detailed Experimental Protocols

To assist in experimental design and data interpretation, here are the core methodologies from key studies on aurantio-obtusin.

  • In Vivo Hepatotoxicity Assessment [1]

    • Model: Sprague-Dawley rats.
    • Dosing: Oral administration of aurantio-obtusin at 4 mg/kg (low), 40 mg/kg (medium), and 200 mg/kg (high) for 28 consecutive days.
    • Endpoint Analysis: Histopathological examination of liver tissues and urinary/serum metabolomics analysis.
  • In Vitro Hepatotoxicity Mechanism (AOP Framework) [2]

    • Cell Lines: Human hepatoma (HepG2), human normal liver (L-02), and human embryonic liver (WRL68) cells.
    • Treatment: Cells treated with aurantio-obtusin for 24, 48, and 72 hours.
    • Cell Viability Assay: MTS assay.
    • Mechanistic Analysis: Measurement of Reactive Oxygen Species (ROS), mitochondrial membrane potential, and lipid peroxidation levels to establish the Adverse Outcome Pathway.
  • Metabolism Study [1]

    • Technique: Ultra Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).
    • Samples: Analysis of rat feces, urine, bile, and plasma.
    • Comparison: Metabolic profiles in normal rats versus liver-injured rats.

Visualizing Mechanisms and Workflows

The following diagrams, created using DOT language, illustrate the key mechanisms and experimental workflows related to aurantio-obtusin.

Aurantio-Obtusin-Induced Hepatotoxicity Pathway

This diagram visualizes the Adverse Outcome Pathway (AOP) for hepatotoxicity, integrating the molecular initiating event and key cellular events [2].

HepatoToxAOP Aurantio-Obtusin-Induced Hepatotoxicity (AOP Framework) cluster_KEs Key Events (KEs) cluster_AOs Adverse Outcomes (AOs) AO Aurantio-Obtusin (AO) MIE Molecular Initiating Event (MIE) Excessive ROS Production AO->MIE KE1 Mitochondrial Dysfunction MIE->KE1 KE2 Lipid Peroxidation (LPO) MIE->KE2 AO1 Apoptosis KE1->AO1 AO2 Ferroptosis KE2->AO2 FinalAO Hepatotoxicity AO1->FinalAO AO2->FinalAO

In Vitro Hepatotoxicity Assessment Workflow

This diagram outlines the experimental workflow used to establish the AOP for aurantio-obtusin in liver cell lines [2].

InVitroWorkflow In Vitro Hepatotoxicity Assessment Workflow cluster_analysis Mechanistic Assays Start Start: Cell Culture Step1 Treatment with Aurantio-Obtusin Start->Step1 Step2 Cell Viability Assay (MTS) Step1->Step2 Step3 Mechanistic Analysis Step2->Step3 A1 ROS Measurement Step3->A1 A2 Mitochondrial Membrane Potential Assay Step3->A2 A3 Lipid Peroxidation Assay Step3->A3 Step4 Data Integration into AOP Framework A1->Step4 A2->Step4 A3->Step4

Research Implications and Future Directions

The data indicates that the future of aurantio-obtusin as a potential drug candidate is highly dependent on overcoming its hepatotoxicity.

  • Dose Dependency is Critical: The clear threshold between efficacy and toxicity (4 mg/kg vs. 40 mg/kg) [1] suggests that precise dosing and careful therapeutic window studies are paramount for any future development.
  • Metabolism and Liver Injury: The finding that metabolism differs significantly between normal and liver-injured rats [1] is crucial for safety assessment. It implies that pre-existing liver conditions could increase susceptibility to aurantio-obtusin's toxicity, a critical factor for clinical translation.
  • AOP for Safer Drug Design: The elucidation of the AOP [2] provides a rational basis for mitigating toxicity. Future research could focus on developing aurantio-obtusin derivatives (analogs) that retain pharmacological activity but are designed to avoid triggering the specific MIEs and KEs leading to hepatotoxicity.
  • Exploring Structural Analogs: Given the safety concerns with aurantio-obtusin, a comparative guide could be expanded to include other anthraquinones from Cassiae Semen (e.g., chrysophanol, obtusifolin) [1] or from other botanical sources to identify compounds with a more favorable efficacy-safety profile.

References

×

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

442.381080833 Da

Monoisotopic Mass

442.381080833 Da

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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